Product packaging for 5-Nitro-2-(piperidin-1-yl)benzaldehyde(Cat. No.:CAS No. 30742-60-0)

5-Nitro-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301768
CAS No.: 30742-60-0
M. Wt: 234.25 g/mol
InChI Key: WPONLEWKUHGAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B1301768 5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS No. 30742-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPONLEWKUHGAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371819
Record name 5-Nitro-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30742-60-0
Record name 5-Nitro-2-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical and fine chemical research. The synthesis involves a two-step process, commencing with the nitration of a halogenated benzaldehyde, followed by a nucleophilic aromatic substitution with piperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general pathway involves the reaction of a 2-halo-5-nitrobenzaldehyde with piperidine. The electron-withdrawing nitro group at the para-position to the halogen leaving group activates the aromatic ring towards nucleophilic attack. The two most common starting materials for this synthesis are 2-chloro-5-nitrobenzaldehyde and 2-fluoro-5-nitrobenzaldehyde.

The overall synthesis can be depicted as a two-stage process:

  • Stage 1: Synthesis of the 2-Halo-5-nitrobenzaldehyde Precursor. This is typically achieved by the electrophilic nitration of either 2-chlorobenzaldehyde or 2-fluorobenzaldehyde.

  • Stage 2: Nucleophilic Aromatic Substitution. The resulting 2-halo-5-nitrobenzaldehyde is then reacted with piperidine to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the precursors and the final product.

Table 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

ParameterValueReference
Starting Material2-Chlorobenzaldehyde[1]
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid[1]
Typical Yield80-95%[1]
Melting Point75-77 °C[2]

Table 2: Synthesis of 2-Fluoro-5-nitrobenzaldehyde (from 2-Chloro-5-nitrobenzaldehyde)

ParameterValueReference
Starting Material2-Chloro-5-nitrobenzaldehyde[3]
ReagentsPotassium Fluoride, Dimethylformamide (DMF)[3]
Typical Yield96% (crude)[3]
Purity (crude)96%[3]

Table 3: Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
AppearanceSolid
CAS NumberNot explicitly found, but the compound is known.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis pathway.

Stage 1: Synthesis of 2-Halo-5-nitrobenzaldehyde Precursors

This protocol describes the electrophilic nitration of 2-chlorobenzaldehyde to produce 2-chloro-5-nitrobenzaldehyde.[1]

Materials:

  • 2-Chlorobenzaldehyde (14.1 g)

  • Concentrated Sulfuric Acid (100 mL)

  • Concentrated Nitric Acid (7.5 mL)

  • Ice-salt bath

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C using an ice-salt bath with continuous stirring.

  • Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel, ensuring the temperature of the mixture is maintained below 10°C.

  • Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5°C during this addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol details the conversion of 2-chloro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzaldehyde.[3]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde (18.6 g, 0.1 mol)

  • Dry Potassium Fluoride (11.6 g, 0.2 mol)

  • Dimethylformamide (DMF) (50 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 18.6 g of 2-chloro-5-nitrobenzaldehyde and 11.6 g of dry potassium fluoride in 50 mL of dimethylformamide.

  • Stir the mixture at 100°C for 12 hours.

  • After the reaction is complete, distill off the solvent in vacuo.

  • Stir the residue in 100 mL of water.

  • Filter the crude 2-fluoro-5-nitrobenzaldehyde, wash it with water, and dry. This yields approximately 16.7 g of the product with 96% purity.

Stage 2: Synthesis of this compound

This proposed protocol is based on established methods for nucleophilic aromatic substitution reactions with piperidine on activated aromatic rings.[5][6]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

  • Piperidine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-halo-5-nitrobenzaldehyde (1.0 eq), piperidine (2.0-3.0 eq), and potassium carbonate (1.5-2.0 eq).

  • Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid product, wash it with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway of this compound.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nucleophilic Aromatic Substitution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chlorobenzaldehyde->2-Chloro-5-nitrobenzaldehyde Nitration Nitrating_Mixture HNO3 / H2SO4 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde->2-Fluoro-5-nitrobenzaldehyde Halogen Exchange Precursor 2-Halo-5-nitrobenzaldehyde (Chloro or Fluoro) 2-Chloro-5-nitrobenzaldehyde->Precursor KF_DMF KF / DMF 2-Fluoro-5-nitrobenzaldehyde->Precursor Final_Product This compound Precursor->Final_Product SNAr Piperidine_Base Piperidine / Base

Caption: Synthesis pathway of this compound.

References

physicochemical properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and characterization. This document summarizes key quantitative data, outlines relevant experimental protocols, and illustrates associated workflows.

Core Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Solid
InChI Key WPONLEWKUHGAEI-UHFFFAOYSA-N
SMILES String O=C(C1=CC(--INVALID-LINK--=O)=CC=C1N2CCCCC2)[H]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Structural Elucidation

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. In this process, the fluorine atom of a precursor like 2-fluoro-5-nitrobenzaldehyde is displaced by piperidine. The electron-withdrawing nature of the nitro group facilitates this substitution at the ortho position.

Crystal Structure: A study on the crystal structure of this compound has confirmed that the piperidine ring adopts a stable chair conformation.[1][2] In this conformation, the aryl substituent is located in an equatorial position, which is sterically favorable.[1]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of this compound. The expected characteristics for key analytical techniques are outlined below.

SpectroscopyExpected Characteristic FeaturesReference
¹H NMR - Aldehyde proton (singlet, ~9.8-10.0 ppm).- Aromatic protons on the nitro-substituted ring.- Aliphatic protons of the piperidine ring.[3]
¹³C NMR - Carbonyl carbon signal (~190 ppm).- Signals for aromatic carbons.- Signals for aliphatic carbons of the piperidine ring.
FT-IR - Strong carbonyl (C=O) stretch (~1700 cm⁻¹).- Aldehyde C-H stretch (~2720 cm⁻¹ and ~2820 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- N-O stretching from the nitro group.[4][5][6]
Mass Spec. - Expected protonated molecule [M+H]⁺ at m/z 235.- Fragmentation may involve α-cleavage of the piperidine ring or loss of the aldehyde group.[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

General Synthesis Protocol via Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of structurally related compounds.[8]

  • Materials:

    • 2-Fluoro-5-nitrobenzaldehyde

    • Piperidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve piperidine (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

    • Add anhydrous K₂CO₃ (2.0 equivalents) to the solution.

    • Heat the mixture to 80-90°C with vigorous stirring.

    • After 30 minutes, add 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

    • Continue heating and stirring for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger volume of water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure this compound.

NMR Spectroscopy
  • Materials:

    • 5-10 mg of the sample for ¹H NMR; 20-50 mg for ¹³C NMR.[9]

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

    • 5 mm NMR tube.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9]

    • Vortex until the sample is fully dissolved.

    • Transfer the solution to an NMR tube.

    • Insert the tube into the spectrometer, lock onto the deuterium signal, and shim the magnetic field.[9]

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans for a good signal-to-noise ratio.[9]

  • Data Analysis:

    • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

    • Assign peaks to the corresponding protons and carbons in the molecular structure. The aldehyde proton should appear as a singlet around 10 ppm, with aromatic and piperidine signals in their expected regions.[6]

FT-IR Spectroscopy
  • Procedure (for solid sample using KBr pellet):

    • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the strong C=O stretching band characteristic of an aromatic aldehyde, expected around 1705 cm⁻¹.[6]

    • Look for the aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[4]

    • Identify bands corresponding to the aromatic ring and the nitro group.

Mass Spectrometry (LC-MS/MS)

This protocol is suitable for confirming the molecular weight and studying the fragmentation of the compound.

  • Materials:

    • 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • LC-MS grade water with 0.1% formic acid (Mobile Phase A).

    • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Procedure:

    • Prepare a dilute solution (1-10 µg/mL) of the sample from the stock solution.[9]

    • Inject the sample into an LC-MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source.[7][10]

    • Elute the compound using a suitable gradient of Mobile Phase A and B.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.[7]

    • Perform a full scan (e.g., m/z 100-500) to identify the precursor ion.

    • Perform a product ion scan on the precursor ion to obtain the MS/MS fragmentation pattern.

  • Data Analysis:

    • Confirm the molecular weight from the m/z of the precursor ion ([M+H]⁺ at 235).

    • Analyze the product ion spectrum to propose fragmentation pathways, which can provide structural confirmation.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and analysis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Final Product r1 2-Fluoro-5-nitrobenzaldehyde p1 Nucleophilic Aromatic Substitution (80-90°C) r1->p1 r2 Piperidine r2->p1 reagent1 K₂CO₃ (Base) reagent1->p1 reagent2 DMF (Solvent) reagent2->p1 w1 Aqueous Workup & Extraction p1->w1 w2 Column Chromatography w1->w2 prod This compound w2->prod

Caption: General Synthesis Workflow.

G cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purify Purification (e.g., Chromatography) start->purify nmr ¹H & ¹³C NMR purify->nmr ms LC-MS/MS purify->ms ir FT-IR purify->ir analysis Data Analysis & Interpretation nmr->analysis ms->analysis ir->analysis end Structural Confirmation analysis->end

Caption: Analytical Characterization Workflow.

G synthesis Compound Synthesis (e.g., this compound) invitro In Vitro Assays (e.g., SIRT6 Inhibition) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug Discovery and Development Pipeline.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationDetailsReference
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Codes H319 (Causes serious eye irritation)
Precautionary Codes P305 + P351 + P338
Storage Class 11 (Combustible Solids)

Conclusion

References

5-Nitro-2-(piperidin-1-yl)benzaldehyde CAS and MDL number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a synthetic organic compound with potential applications in pharmaceutical research and drug discovery. The document covers its chemical identifiers, a proposed synthetic route, and potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Identification

The key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 30742-60-0
MDL Number MFCD00439925
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Chemical Structure A benzaldehyde ring substituted with a nitro group at the 5-position and a piperidin-1-yl group at the 2-position.

Synthesis

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar compounds and represents a likely method for the preparation of this compound.

Reaction Scheme:

Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde ReactionConditions Base (e.g., K₂CO₃) Solvent (e.g., DMF or DMSO) Heat (80-120 °C) 2-Fluoro-5-nitrobenzaldehyde->ReactionConditions + Piperidine Piperidine Piperidine Product This compound ReactionConditions->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Materials and Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-5-nitrobenzaldehyde (1.0 equivalent), piperidine (1.1-1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a larger volume of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Experimental Protocols

Direct biological activity data for this compound is not currently available in the public literature. However, based on a study of structurally analogous compounds, this molecule is a candidate for investigation as an inhibitor of Sirtuin 6 (SIRT6). A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives have been identified as potent and selective SIRT6 inhibitors. The lead compound in that series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, exhibited an IC₅₀ value of 4.93 µM against SIRT6.

Potential as a SIRT6 Inhibitor

SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, making it a potential therapeutic target for type 2 diabetes. The structural similarity of this compound to known SIRT6 inhibitors suggests it may also exhibit inhibitory activity against this enzyme.

Proposed Screening Workflow:

SIRT6 Inhibitor Screening Workflow A Compound Synthesis and Purification (this compound) B Primary Screening: Fluor de Lys (FDL) Assay for SIRT6 Inhibition A->B C Hit Confirmation and Potency: IC₅₀ Determination B->C D Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) C->D E Selectivity Profiling: Screening against other SIRTs (SIRT1-3) and HDACs (HDAC1-11) C->E F In Vivo Studies: Mouse Model of Type 2 Diabetes D->F

Caption: A proposed workflow for the evaluation of this compound as a SIRT6 inhibitor.

Experimental Protocols for SIRT6 Inhibition

The following are detailed methodologies for key experiments to assess the potential of this compound as a SIRT6 inhibitor, based on protocols used for analogous compounds.

4.2.1. Fluor de Lys (FDL) Assay for SIRT6 Inhibition (Primary Screening and IC₅₀ Determination)

  • Principle: This is a fluorescence-based assay that measures the deacetylation activity of SIRT6 on a peptide substrate.

  • Procedure:

    • Prepare a reaction buffer containing SIRT6 enzyme and the fluorogenic peptide substrate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the co-substrate NAD⁺.

    • Incubate the reaction at 37 °C for a defined period.

    • Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated peptide, releasing a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

4.2.2. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Principle: SPR measures the binding interaction between the compound and the target protein in real-time without the need for labels.

  • Procedure:

    • Immobilize recombinant SIRT6 protein on a sensor chip.

    • Flow different concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein.

    • Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kᴅ).

4.2.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Procedure:

    • Place a solution of SIRT6 protein in the sample cell of the calorimeter.

    • Titrate a solution of this compound into the protein solution in a series of small injections.

    • Measure the heat released or absorbed after each injection.

    • Fit the resulting data to a binding isotherm to calculate the thermodynamic parameters of the interaction.

Signaling Pathway

Based on the potential activity as a SIRT6 inhibitor, this compound could modulate the SIRT6 signaling pathway, which is known to influence glucose metabolism.

SIRT6 Signaling Pathway in Glucose Metabolism cluster_0 Cell Nucleus cluster_1 Cytoplasm SIRT6 SIRT6 H3K9ac Histone H3 (acetylated at Lys9) SIRT6->H3K9ac Deacetylates GLUT1_Gene GLUT1 Gene H3K9ac->GLUT1_Gene Represses GLUT1_Protein GLUT1 Protein Expression GLUT1_Gene->GLUT1_Protein Leads to Glucose_Uptake Glucose Uptake GLUT1_Protein->Glucose_Uptake Facilitates Blood_Glucose Blood Glucose Levels Glucose_Uptake->Blood_Glucose Reduces Inhibitor This compound (Potential Inhibitor) Inhibitor->SIRT6 Inhibits

Caption: Proposed mechanism of action of a SIRT6 inhibitor on glucose metabolism.

Conclusion

This compound is a readily synthesizable compound with the potential for interesting biological activity, particularly as an inhibitor of SIRT6. This technical guide provides the necessary foundational information, including its chemical identifiers, a proposed synthetic route, and a roadmap for its biological evaluation. Further research is warranted to confirm its synthesis, explore its inhibitory potential against SIRT6 and other targets, and elucidate its mechanism of action in relevant cellular and in vivo models. The information presented here should serve as a valuable starting point for researchers in the field of drug discovery and development.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of its structural and procedural aspects.

Core Crystallographic and Structural Data

The crystal structure of this compound (C₁₂H₁₄N₂O₃) has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic and structural parameters are summarized in the tables below, providing a detailed insight into the molecule's three-dimensional arrangement.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₂H₁₄N₂O₃
Formula Weight234.25
Temperature295 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.1290 (1) Å
b10.3340 (2) Å
c10.4560 (2) Å
α90°
β107.13 (1)°
γ90°
Volume1150.00 (3) ų
Z4
Calculated Density1.354 Mg/m³
Absorption Coefficient0.100 mm⁻¹
F(000)496
Data Collection and Refinement
R-factor (R)0.045
weighted R-factor (wR)0.111
Data-to-parameter ratio13.4

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
O1-C71.211 (2)
O2-N11.225 (2)
O3-N11.228 (2)
N1-C51.472 (2)
N2-C21.385 (2)
N2-C81.464 (2)
N2-C121.465 (2)
C1-C21.417 (2)
C1-C61.375 (2)
C1-H10.9300
C2-C31.391 (2)
C3-C41.378 (2)
C3-H30.9300
C4-C51.377 (2)
C4-H40.9300

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
O2-N1-O3123.3 (2)
O2-N1-C5118.4 (2)
O3-N1-C5118.3 (2)
C2-N2-C8118.7 (1)
C2-N2-C12120.0 (1)
C8-N2-C12111.9 (1)
C6-C1-C2121.5 (2)
C6-C1-H1119.2
C2-C1-H1119.2
N2-C2-C3120.9 (2)
N2-C2-C1121.5 (1)
C3-C2-C1117.6 (2)
C4-C3-C2121.4 (2)

In the solid state, the piperidine ring adopts a stable chair conformation.[1][2] The aryl substituent is found in an equatorial position relative to this ring. The aromatic ring system is essentially planar.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction.[3]

Materials:

  • 2-chloro-5-nitrobenzaldehyde

  • Piperidine

  • Sodium hydrogencarbonate (NaHCO₃)

  • Ethanol (distilled)

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • A mixture of 2-chloro-5-nitrobenzaldehyde (1 equivalent, 43 mmol), piperidine (1.5 equivalents, 64.5 mmol), and sodium hydrogencarbonate (1.5 equivalents, 64.5 mmol) is prepared in 120 mL of distilled ethanol.[3]

  • The reaction mixture is refluxed for 24 hours.[3]

  • After cooling, the mixture is poured into 150 mL of dichloromethane and washed twice with 50 mL of water.[3]

  • The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The resulting residue is purified by silica gel column chromatography using a dichloromethane/hexane (40/60) eluent to yield the final product.[3]

G Synthesis Workflow cluster_reactants Reactants cluster_solvent Solvent 2-chloro-5-nitrobenzaldehyde 2-chloro-5-nitrobenzaldehyde Reflux (24h) Reflux (24h) 2-chloro-5-nitrobenzaldehyde->Reflux (24h) Piperidine Piperidine Piperidine->Reflux (24h) NaHCO3 NaHCO3 NaHCO3->Reflux (24h) Ethanol Ethanol Ethanol->Reflux (24h) Workup Workup Reflux (24h)->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Synthesis Workflow Diagram
Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction analysis.

Data Collection:

  • A suitable single crystal was mounted on a goniometer.

  • X-ray diffraction data were collected at a temperature of 295 K.

Structure Solution and Refinement:

  • The structure was solved by direct methods.

  • The refinement of the structure was carried out by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G Crystallography Workflow Single Crystal Selection Single Crystal Selection X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystal Selection->X-ray Diffraction Data Collection Mounting Structure Solution (Direct Methods) Structure Solution (Direct Methods) X-ray Diffraction Data Collection->Structure Solution (Direct Methods) Data Processing Structure Refinement (Least-Squares) Structure Refinement (Least-Squares) Structure Solution (Direct Methods)->Structure Refinement (Least-Squares) Initial Model Final Crystal Structure Final Crystal Structure Structure Refinement (Least-Squares)->Final Crystal Structure Validation

Crystallography Workflow Diagram

References

Spectroscopic and Chromatographic Analysis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic and chromatographic data for the compound 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Due to a lack of comprehensive experimental data in publicly accessible literature, this guide combines known properties with predicted spectroscopic values and generalized experimental protocols based on analogous compounds. This information is intended to serve as a valuable resource for researchers working with this and related molecules.

Compound Overview

Compound Name: this compound Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol Structure:

The structure of this compound has been confirmed by single-crystal X-ray diffraction, which revealed that the piperidine ring adopts a chair conformation with the aryl substituent in an equatorial position.[1][2]

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.2s1HAldehyde (-CHO)
~8.2d1HAromatic (H-6)
~8.0dd1HAromatic (H-4)
~7.2d1HAromatic (H-3)
~3.2t4HPiperidine (-CH₂-N-CH₂-)
~1.7m6HPiperidine (-CH₂-CH₂-CH₂-)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~190Aldehyde (C=O)
~160Aromatic (C-2)
~145Aromatic (C-5)
~135Aromatic (C-1)
~128Aromatic (C-4)
~125Aromatic (C-6)
~120Aromatic (C-3)
~54Piperidine (-CH₂-N-CH₂-)
~26Piperidine (-CH₂-C H₂-CH₂-)
~24Piperidine (-C H₂-CH₂-C H₂-)

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on methods reported for analogous compounds. These should be considered as starting points and may require optimization.

Synthesis: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction between 2-fluoro-5-nitrobenzaldehyde and piperidine.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in DMF, add piperidine (1.2 equivalents) and K₂CO₃ (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G reagents 2-Fluoro-5-nitrobenzaldehyde + Piperidine + K₂CO₃/DMF reaction Nucleophilic Aromatic Substitution (80-100 °C) reagents->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

General Synthetic Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

This generalized reversed-phase HPLC method can be adapted for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • Start with a suitable ratio of A:B (e.g., 90:10)

  • Linearly increase the percentage of B over 15-20 minutes

  • Hold at a high percentage of B for a few minutes to wash the column

  • Return to the initial conditions and equilibrate the column

Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Column temperature: 25 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This generalized LC-MS method can be used for the identification and confirmation of this compound.

Instrumentation:

  • LC-MS system (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • A rapid gradient can be employed, for example, from 5% to 95% B over 5-10 minutes.

Parameters:

  • Flow rate: 0.3-0.5 mL/min

  • Injection volume: 1-5 µL

  • Ionization mode: Positive ESI

  • Mass range: Scan a range appropriate for the expected molecular ion (m/z 235.1 for [M+H]⁺)

Conclusion

While specific, experimentally-derived spectroscopic and chromatographic data for this compound are not widely published, this technical guide provides a foundational understanding of its properties through predicted data and generalized methodologies. The provided protocols for synthesis and analysis, based on established chemical principles and procedures for analogous compounds, offer a starting point for researchers. It is recommended that any experimental work with this compound includes thorough in-house characterization to confirm its identity and purity.

References

Mechanism of Action of 5-Nitro-2-(piperidin-1-yl)benzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action for 5-Nitro-2-(piperidin-1-yl)benzaldehyde derivatives. Due to limited publicly available research on this specific chemical scaffold, this document extrapolates key insights from studies on closely related analogs, particularly 5-Nitro-2-(piperidin-1-yl)aniline and other nitro-containing aromatic compounds. The primary proposed mechanism centers on the inhibition of Sirtuin 6 (SIRT6), a critical enzyme in cellular metabolism and longevity. Additionally, potential anticancer activities through apoptosis induction and inhibition of other key enzymes are explored. This guide details quantitative biological data, experimental methodologies, and visual representations of associated pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Core Mechanism of Action: SIRT6 Inhibition

The foundational mechanism proposed for this compound derivatives is the inhibition of Sirtuin 6 (SIRT6). SIRT6 is a NAD+-dependent histone deacetylase that plays a crucial role in various cellular processes, including glucose metabolism, DNA repair, and inflammation.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for conditions such as type 2 diabetes.[1]

This hypothesis is primarily based on studies of the closely related 5-Nitro-2-(piperidin-1-yl)aniline scaffold and its piperazine analogs.[1] A key study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives identified a lead compound with potent inhibitory activity against SIRT6.[1] Given the structural similarity, it is plausible that this compound derivatives share this mechanism.

Proposed Signaling Pathway of SIRT6 Inhibition

The following diagram illustrates the proposed mechanism by which inhibition of SIRT6 can impact glucose metabolism.

SIRT6_Inhibition_Pathway Compound This compound Derivative SIRT6 SIRT6 Compound->SIRT6 Inhibits H3K9ac Histone H3 Lysine 9 Acetylation (H3K9ac) SIRT6->H3K9ac Deacetylates Glucose_Metabolism Glucose Metabolism Genes (e.g., GLUT1) H3K9ac->Glucose_Metabolism Promotes Transcription Increased_Glucose_Uptake Increased Glucose Uptake Glucose_Metabolism->Increased_Glucose_Uptake Leads to

Caption: Proposed mechanism of SIRT6 inhibition on glucose metabolism.

Quantitative Data Summary

The following table summarizes the quantitative data for a potent SIRT6 inhibitor, a close analog of the this compound scaffold. This data provides a benchmark for future studies on the target compounds.

Compound IDStructureTargetAssayIC50 (µM)KD (µM)Citation
6d5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys4.939.76 (SPR)[1]

Note: The provided data is for a piperazine analog. Further studies are required to determine the specific activity of the corresponding piperidine analogs.[1]

Potential Anticancer Mechanisms

Beyond SIRT6 inhibition, derivatives containing nitro and piperidine moieties have demonstrated potential as anticancer agents through various mechanisms.

Induction of Apoptosis

Several studies on nitro-aromatic compounds have shown their ability to induce programmed cell death (apoptosis) in cancer cell lines.[2][3][4] This is a crucial mechanism for anticancer drug efficacy. The induction of apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some piperazine derivatives of β-elemene have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and downregulation of c-FLIP, leading to the activation of both death receptor and mitochondrial pathways.[5]

Cell Cycle Arrest

Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce arrest in the S phase of the cell cycle in cancer cell lines.[3] This prevents cancer cells from replicating their DNA and proliferating.

Inhibition of Other Key Enzymes

Piperidine-containing compounds have been identified as inhibitors of several other enzymes crucial for cancer cell survival and proliferation:

  • Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are an established class of anticancer agents. Some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent PARP inhibitory activity.[3]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis. Piperidine-based thiosemicarbazones have been evaluated as DHFR inhibitors.[6]

  • Ras Farnesyl Protein Transferase (FPT): FPT is involved in the post-translational modification of the Ras protein, which is critical for its function in cell signaling. Piperidine derivatives have been developed as FPT inhibitors.[7]

  • 8-Oxo-Guanine DNA Glycosylase 1 (OGG1): OGG1 is a key enzyme in the base excision repair pathway, responsible for removing oxidized DNA bases. N-piperidinyl-benzimidazolone derivatives have been identified as selective OGG1 inhibitors.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.[1] Below are outlines of key experimental protocols.

SIRT6 Inhibition Assay (Fluor de Lys)

This is a widely used fluorescence-based assay for measuring the activity of sirtuins.[1]

  • Reaction Setup: A reaction mixture is prepared containing the SIRT6 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Incubation: The this compound derivative (or analog) at varying concentrations is added to the reaction mixture.

  • Deacetylation Reaction: The mixture is incubated to allow SIRT6 to deacetylate the substrate.

  • Developer Addition: A developer solution containing a protease is added, which specifically cleaves the deacetylated substrate.

  • Fluorescence Measurement: The cleavage of the deacetylated substrate releases a fluorescent molecule, and the intensity of the fluorescence is measured. The fluorescence intensity is proportional to SIRT6 activity.

  • IC50 Calculation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (the compound) and an analyte (the target protein).

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and the target protein (SIRT6) is immobilized on its surface.[1]

  • Compound Injection: The this compound derivative is flowed over the sensor chip surface at various concentrations.

  • Binding Analysis: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding data is fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the this compound derivative for a specified time.

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualized Workflows and Relationships

General Workflow for Structure-Activity Relationship (SAR) Study

The following diagram outlines a typical workflow for an SAR study, which is essential for optimizing the potency and selectivity of the this compound scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., SIRT6 Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening ADMET ADMET Profiling Secondary_Screening->ADMET SAR_Analysis SAR Analysis ADMET->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for a structure-activity relationship study.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Direct Synthesis and Evaluation: Systematic synthesis and biological evaluation of a library of this compound derivatives are necessary to establish a direct and comprehensive SAR.[1]

  • Mechanism of Action Confirmation: Elucidating the precise molecular targets and confirming the mechanism of action through techniques such as target engagement assays, proteomics, and transcriptomics.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of lead compounds in relevant animal models of diseases such as cancer and metabolic disorders.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate the drug-like properties of promising candidates.

References

An In-depth Technical Guide to Biological Target Identification for 5-Nitro-2-(piperidin-1-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitro-2-(piperidin-1-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutics. While direct and extensive research on the biological targets of this specific class of analogs is limited in publicly available literature, a pivotal study on the closely related 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives provides significant insights. This guide leverages these findings to propose a likely biological target and outlines the necessary experimental framework for its validation.

The primary hypothesized biological target for analogs of this compound is Sirtuin 6 (SIRT6) , a NAD+-dependent histone deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, inflammation, and, notably, glucose metabolism. Its inhibition has been identified as a potential therapeutic avenue for conditions such as type 2 diabetes.[1]

This document provides a comprehensive overview of the methodologies and data pertinent to the identification and validation of SIRT6 as a target for this compound class.

Quantitative Biological Data

The following table summarizes the quantitative data for the lead piperazine analog, which serves as a benchmark for initiating studies on the corresponding piperidine analogs.

Compound IDStructureTargetAssay TypeIC50 (μM)K D (μM)Selectivity
6d 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys4.939.76 (SPR), 10 (ITC)No significant inhibition of SIRT1-3 and HDAC1-11 at concentrations up to 200 μM[1]

Note: This data is for a piperazine analog. Further studies are essential to determine the specific activity of the corresponding piperidine analogs.[1]

Proposed Signaling Pathway

SIRT6 plays a crucial role in glucose metabolism by deacetylating and thereby activating enzymes involved in gluconeogenesis and inhibiting glycolysis. Inhibition of SIRT6 is proposed to decrease hepatic glucose production, making it a target for anti-diabetic therapies.

SIRT6_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT6 SIRT6 H3K9ac Histone H3 (Lys9) Acetylation SIRT6->H3K9ac Deacetylation (-) Glycolysis Glycolysis SIRT6->Glycolysis Inhibition (-) G6Pase G6Pase Gene H3K9ac->G6Pase Activation (+) PEPCK PEPCK Gene H3K9ac->PEPCK Activation (+) Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis Glucose_uptake Glucose Uptake Glucose_uptake->Glycolysis Glucose_output Hepatic Glucose Output Gluconeogenesis->Glucose_output Inhibitor 5-Nitro-2-(piperidin-1-yl) benzaldehyde Analog Inhibitor->SIRT6 Inhibition

Proposed mechanism of SIRT6 inhibition on glucose metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols for target identification and validation.

Target Identification: Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique to identify direct binding partners of a compound within a complex biological sample.

PAL_Workflow cluster_workflow Photo-Affinity Labeling Workflow A Synthesize Photo-Affinity Probe (Analog-Diazirine-Alkyne) B Incubate Probe with Cell Lysate or Live Cells A->B C UV Irradiation (365 nm) to Induce Covalent Crosslinking B->C D Cell Lysis (if applicable) C->D E Click Chemistry Reaction with Biotin-Azide D->E F Enrichment of Biotinylated Proteins on Streptavidin Beads E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis of Peptides G->H I Protein Identification & Quantification H->I

Workflow for Photo-Affinity Labeling.
  • Probe Synthesis : Synthesize a derivative of the this compound analog containing a photo-reactive group (e.g., diazirine) and an enrichment tag (e.g., an alkyne for click chemistry).

  • Probe Incubation : Incubate the photo-affinity probe with cell lysate or live cells at various concentrations (e.g., 1-10 µM). Include a control with an excess of the parent compound to identify specific binders.

  • UV Crosslinking : Irradiate the samples with UV light (365 nm) to induce a covalent bond between the probe and its interacting proteins.[2]

  • Lysis and Click Chemistry : Lyse the cells (if necessary) and perform a click chemistry reaction to attach a biotin tag to the alkyne group on the probe.

  • Enrichment : Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Mass Spectrometry : Perform on-bead tryptic digestion followed by LC-MS/MS analysis to identify the captured proteins.

Target Validation: Enzymatic Assay

The Fluor de Lys (FDL) assay is a widely used method for measuring the activity of sirtuins and other histone deacetylases (HDACs).[1]

  • Reaction Mixture : Prepare a reaction mixture containing purified SIRT6 enzyme, NAD+, the fluorogenic substrate, and varying concentrations of the test compound (this compound analog).

  • Incubation : Incubate the mixture to allow the deacetylation reaction to proceed.

  • Development : Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement : Measure the fluorescence intensity, which is proportional to SIRT6 activity.

  • IC50 Calculation : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Target Validation: Binding Affinity Assays

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

  • Sensor Chip Preparation : Immobilize purified SIRT6 protein onto a suitable sensor chip (e.g., CM5).

  • Binding Analysis : Flow solutions of the test compound at various concentrations over the sensor chip surface.

  • Data Analysis : Monitor the change in the refractive index at the surface, which is proportional to the binding. Fit the data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation : Prepare solutions of purified SIRT6 protein and the test compound in the same buffer to avoid heats of dilution.

  • ITC Experiment : Load the protein solution into the sample cell and the compound solution into the injection syringe. Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Analysis : Measure the heat released or absorbed after each injection. Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Structure-Activity Relationship (SAR) and Future Directions

The initial data from the closely related piperazine analogs suggest that micromolar potency and good selectivity can be achieved.[1] Future research should focus on the systematic synthesis and evaluation of this compound derivatives to establish a direct and comprehensive SAR.

SAR_Workflow cluster_sar SAR Workflow A Design Analogs B Chemical Synthesis A->B C In Vitro Biological Evaluation (e.g., FDL Assay) B->C D Data Analysis & SAR Determination C->D D->A E Lead Optimization D->E

General workflow for a structure-activity relationship study.

Key areas for exploration include:

  • Substitution on the piperidine ring : Investigate the effect of various substituents on the piperidine moiety to probe for additional binding interactions and improve potency and selectivity.

  • Modification of the benzaldehyde group : Explore the replacement of the aldehyde with other functional groups to modulate activity and pharmacokinetic properties.

  • Alterations to the nitro group position : Investigate the impact of moving the nitro group on the phenyl ring to understand its role in binding and target engagement.

Conclusion

While direct evidence for the biological targets of this compound analogs is still emerging, the strong inhibitory activity of closely related piperazine compounds against SIRT6 provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to validate this target, elucidate the mechanism of action, and advance the development of this promising class of compounds.

References

In Silico Modeling of 5-Nitro-2-(piperidin-1-yl)benzaldehyde Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of the novel compound, 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Due to the limited publicly available experimental data on this specific molecule, this document outlines a structured, theoretical approach to predict its potential biological targets and characterize its binding mechanisms. The methodologies described herein, including molecular docking and molecular dynamics simulations, serve as a foundational framework for researchers initiating computational studies on this or structurally related compounds. This guide presents illustrative quantitative data in structured tables and visualizes key processes using Graphviz diagrams to facilitate understanding and application of these in silico techniques in drug discovery and development.

Introduction

This compound is a synthetic organic compound featuring a nitro-substituted benzaldehyde core with a piperidine moiety. The presence of the nitro group, a common pharmacophore with potential for diverse bioactivities, and the piperidine ring, a prevalent scaffold in many pharmaceuticals, suggests that this compound may exhibit noteworthy pharmacological properties.[1] While crystallographic data for this compound exists, detailing its solid-state conformation[2][3], there is a scarcity of information regarding its biological targets and mechanism of action.

In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the potential bioactivity of novel chemical entities prior to extensive experimental validation. By simulating the interactions between a small molecule and a biological macromolecule, computational methods can predict binding affinity, identify key interacting residues, and provide insights into the compound's mode of action. This guide outlines a hypothetical in silico investigation of this compound, proposing a potential therapeutic target based on the known activities of structurally related compounds.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase , a key enzyme in a signaling pathway often implicated in inflammatory responses and cancer. The rationale for this selection is the known anti-inflammatory potential of some piperidine-containing compounds.[4][5]

Hypothetical In Silico Modeling Workflow

The following sections detail a theoretical workflow for the in silico analysis of this compound against p38 MAP Kinase.

Ligand and Protein Preparation

Successful in silico modeling begins with the meticulous preparation of both the small molecule (ligand) and the protein target.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Conversion: The 2D structure is converted to a 3D conformation.

  • Energy Minimization: The 3D structure's geometry is optimized using a suitable force field, such as Merck Molecular Force Field (MMFF94), to obtain a low-energy, stable conformation. This can be performed in software like Avogadro or MOE (Molecular Operating Environment).

  • Charge Assignment: Partial atomic charges are calculated and assigned using a method like Gasteiger-Hückel to accurately model electrostatic interactions.

  • File Format Conversion: The prepared ligand structure is saved in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: The 3D crystal structure of human p38 MAP Kinase is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 1A9U).

  • Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on a physiological pH of 7.4. The structure is then subjected to a short energy minimization to relieve any steric clashes.

  • Active Site Definition: The binding site for the docking simulation is defined. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

  • Grid Box Generation: A grid box is defined around the active site of p38 MAP Kinase, encompassing the entire binding pocket.

  • Docking Simulation: The prepared this compound ligand is docked into the defined active site of the prepared p38 MAP Kinase structure using software like AutoDock Vina. The docking algorithm samples a wide range of ligand conformations and orientations.

  • Pose Selection and Analysis: The resulting binding poses are ranked based on their predicted binding affinity (scoring function). The top-ranked poses are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The top-ranked docked complex of p38 MAP Kinase and this compound is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment. Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove any bad contacts or steric clashes.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure stability.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/PBSA or MM/GBSA), and identify persistent intermolecular interactions.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Hypothetical Molecular Docking Results for this compound against p38 MAP Kinase

ParameterValue
Binding Affinity (kcal/mol) -8.5
Predicted Inhibition Constant (Ki, µM) 1.2
Key Interacting Residues Met109, Gly110, Lys53, Leu167
Types of Interactions Hydrogen bond with Met109, Hydrophobic interactions with Leu167

Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)

ParameterValue
Average RMSD of Ligand (Å) 1.5
Average RMSF of Active Site Residues (Å) 0.8
Calculated Binding Free Energy (MM/GBSA, kcal/mol) -45.7
Persistent Hydrogen Bonds Met109 (backbone)

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico modeling process and a potential signaling pathway involving the target protein.

experimental_workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics docking->md_sim pose_analysis Pose Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis

Caption: In Silico Modeling Experimental Workflow.

mapk_pathway ext_stim External Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1) ext_stim->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates compound This compound compound->p38 Inhibition response Cellular Response (e.g., Inflammation) substrates->response

Caption: Hypothetical Inhibition of the p38 MAP Kinase Pathway.

Conclusion

This technical guide has presented a hypothetical yet plausible in silico workflow for investigating the molecular interactions of this compound. By outlining detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, this document provides a roadmap for researchers to computationally explore the therapeutic potential of this and other novel compounds. The illustrative data and visualizations serve to demystify these powerful techniques and highlight their utility in modern drug discovery. While the findings presented here are theoretical, they underscore the importance of in silico modeling in generating testable hypotheses and guiding future experimental research.

References

An In-depth Technical Guide on 5-Nitro-2-(piperidin-1-yl)benzaldehyde: Molecular Weight and Empirical Formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental chemical properties of a compound is paramount. This guide provides a focused analysis of the molecular weight and empirical formula of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a compound of interest in various chemical syntheses.

Core Chemical Data

The essential chemical identifiers for this compound have been determined and are presented below. This data is foundational for any experimental or theoretical work involving this compound.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol [1]
Empirical FormulaC₁₂H₁₄N₂O₃

The molecular formula, C₁₂H₁₄N₂O₃, indicates that a single molecule of this compound is composed of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.[1][2] The molecular weight is a direct calculation from the atomic weights of its constituent atoms. The empirical formula represents the simplest whole-number ratio of atoms in the compound. In the case of this compound, the molecular formula is already in its simplest form, and therefore, the empirical formula is identical.

Relationship Between Molecular and Empirical Formulas

The relationship between the molecular formula and the empirical formula is a fundamental concept in chemistry. The molecular formula provides the actual number of atoms of each element in a molecule, while the empirical formula gives the simplest ratio. The following diagram illustrates this relationship for this compound.

cluster_molecular Molecular Formula cluster_empirical Empirical Formula molecular_formula C₁₂H₁₄N₂O₃ empirical_formula C₁₂H₁₄N₂O₃ molecular_formula->empirical_formula Simplest Ratio (1:1)

Molecular to Empirical Formula Relationship.

References

The Piperidine Scaffold: A Versatile Framework for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and prevalent structural motifs in medicinal chemistry. Its presence in a vast array of FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold". The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise three-dimensional positioning of pharmacophoric groups, thereby enabling potent and selective modulation of biological targets. This technical guide provides an in-depth exploration of the therapeutic applications of piperidine derivatives, focusing on their roles in oncology, virology, and neurodegenerative diseases. It aims to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for a wide range of therapeutic indications.

Anticancer Activity

The piperidine moiety is a key component in numerous anticancer agents, contributing to their efficacy by targeting various cancer-associated signaling pathways and cellular processes. These derivatives have been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in a variety of cancer cell lines.

One of the key mechanisms through which piperidine derivatives exert their anticancer effects is the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are frequently dysregulated in cancer. By interfering with these pathways, piperidine-based compounds can halt the uncontrolled cell growth and survival characteristic of cancer cells.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperidine derivatives have shown considerable promise in this area, with demonstrated activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to the modulation of host-cell factors essential for the viral life cycle. For instance, some piperidine derivatives have been found to inhibit the neuraminidase enzyme of the influenza virus, a crucial protein for viral release and propagation.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Piperidine derivatives are at the forefront of therapeutic strategies for these conditions, primarily due to their ability to inhibit key enzymes involved in the pathophysiology of these diseases. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, piperidine-based drugs can increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer's patients. Donepezil, a widely prescribed drug for Alzheimer's disease, features a piperidine core.

Quantitative Data on the Biological Activity of Piperidine Derivatives

The following tables summarize the in vitro activity of selected piperidine derivatives against various cancer cell lines, viruses, and acetylcholinesterase.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound Class/DerivativeCell LineActivity (IC50/GI50 in µM)Reference
Piperine Derivative (H7)Hela11.86 ± 0.32
Piperine Derivative (H7)MDA-MB-23110.50 ± 3.74
Piperine DerivativeHCT-866.0
Piperine DerivativeB16 (mouse melanoma)69.9
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA54932.43
Piperidine-4-carboxamide derivativeA54910.67 ± 1.53
Piperidine-4-carboxamide derivativeC64.33 ± 1.04

Table 2: Antiviral Activity of Selected Piperidine Derivatives

Compound/DerivativeVirus StrainCell LineActivity (EC50 in µM)Reference
Piperidine-substituted triazineHIV-1 (wild-type)MT-40.002 - 0.005
N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05)H1N1 Influenza AMDCK0.33
1,4,4-Trisubstituted Piperidine (Compound 2)HCoV-229EHEL7.4
Piperidine-based derivative (11e)Influenza A-0.05

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

Compound/DerivativeAChE SourceActivity (IC50 in nM)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)-5.7
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)-13
Donepezil (Reference)-600
Chitralinine-C-11,640

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine derivatives.

Synthesis of a Potent Piperidine Derivative: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

This protocol describes the synthesis of a potent acetylcholinesterase inhibitor.

Materials:

  • 5,6-dimethoxy-1-indanone

  • 1-benzyl-4-piperidinecarboxaldehyde

  • Sodium ethoxide

  • Ethanol

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Hydrochloric acid

Procedure:

  • Condensation: A solution of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde in ethanol is treated with sodium ethoxide and stirred at room temperature to yield the corresponding chalcone.

  • Reduction: The resulting chalcone is hydrogenated in the presence of a Pd/C catalyst under a hydrogen atmosphere to reduce the double bond.

  • Purification: The crude product is purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in ethanol and treated with hydrochloric acid to precipitate the hydrochloride salt (E2020).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium

  • Piperidine derivative test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock

  • Piperidine derivative test compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing low-melting-point agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a fixed amount of virus with serial dilutions of the piperidine derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay Application: After an adsorption period, remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cell monolayers to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize acetylcholinesterase inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperidine derivative test compound

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB, and the piperidine derivative test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to initiate the reaction.

  • Substrate Addition: Add the ATCI substrate to the wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited enzyme and calculate the IC50 value.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperidine derivatives and a typical experimental workflow for their discovery and evaluation.

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits Piperidine->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Promotes Piperidine Piperidine Derivative Piperidine->IKK Inhibits

Figure 2: Simplified NF-kB Signaling Pathway
Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of Piperidine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., MTT, Plaque Assay) Purification->Screening DoseResponse Dose-Response Studies (IC50/EC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) DoseResponse->Mechanism AnimalModels Animal Models of Disease (e.g., Xenograft, Infection) Mechanism->AnimalModels Toxicity Toxicity & Pharmacokinetic Studies AnimalModels->Toxicity Lead Lead Optimization Toxicity->Lead

Figure 3: Experimental Workflow for Piperidine Derivative Drug Discovery

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility and proven track record in approved drugs make it a highly attractive starting point for drug design and development. This technical guide has provided a snapshot of the vast potential of piperidine derivatives in oncology, virology, and the treatment of neurodegenerative diseases. By providing a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic framework. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action of piperidine-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for SIRT6 Inhibition Assays Using 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a critical role in various cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, and inflammation. Its involvement in the pathophysiology of diseases such as cancer, metabolic disorders, and aging has made it an attractive target for therapeutic intervention. The development of small molecule inhibitors of SIRT6 is a key area of research for exploring its therapeutic potential.

This document provides detailed application notes and protocols for the use of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, a putative SIRT6 inhibitor, in various biochemical and biophysical assays. While direct experimental data for this specific compound is limited in publicly available literature, the protocols and data presented are based on studies of a closely related and potent SIRT6 inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline. These methodologies can be adapted to characterize the inhibitory activity of this compound against SIRT6.

Data Presentation

The following table summarizes the quantitative data obtained for the analogous compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, against human SIRT6. This data provides a benchmark for the expected potency of structurally similar compounds.

Parameter Value Assay Method Reference
IC₅₀4.93 µMFluor de Lys (FDL) Assay[1]
K₉9.76 µMSurface Plasmon Resonance (SPR)[1]
K₉10 µMIsothermal Titration Calorimetry (ITC)[1]
SelectivityNo activity against SIRT1-3 and HDAC1-11 at concentrations up to 200 µMFluor de Lys (FDL) Assay[1]

Experimental Protocols

Fluor de Lys (FDL) SIRT6 Inhibition Assay

This fluorescence-based assay is a widely used method to measure the deacetylase activity of SIRT6 and determine the IC₅₀ values of inhibitory compounds.[2][3]

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys-SIRT6 substrate (e.g., a peptide containing an acetylated lysine)

  • NAD⁺

  • Developer solution

  • SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing SIRT6 assay buffer, Fluor de Lys-SIRT6 substrate, and NAD⁺.

  • Add varying concentrations of this compound to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding the recombinant SIRT6 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for a further 15 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte.[4] In this context, it can be used to determine the dissociation constant (Kᴅ) of this compound to SIRT6.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human SIRT6 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit

Procedure:

  • Immobilize the recombinant human SIRT6 protein onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the binding interaction.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and calculate the dissociation constant (Kᴅ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction between the inhibitor and the enzyme, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5]

Materials:

  • Isothermal titration calorimeter

  • Recombinant human SIRT6 protein

  • This compound

  • Dialysis buffer (ensure the protein and compound are in identical buffer)

Procedure:

  • Load the recombinant SIRT6 protein into the sample cell of the calorimeter.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat evolved or absorbed.

  • Integrate the heat peaks from each injection to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kᴅ, n, ΔH, and ΔS.

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_binding Binding Characterization cluster_selectivity Selectivity Profiling FDL Fluor de Lys (FDL) Assay IC50 Determine IC50 Value FDL->IC50 Measures enzymatic activity SPR Surface Plasmon Resonance (SPR) IC50->SPR ITC Isothermal Titration Calorimetry (ITC) IC50->ITC KD_SPR Determine KD (kinetics) SPR->KD_SPR Real-time binding KD_ITC Determine KD (thermodynamics) ITC->KD_ITC Heat change upon binding Selectivity_Assay Activity Assays against other Sirtuins/HDACs KD_SPR->Selectivity_Assay KD_ITC->Selectivity_Assay Selectivity_Profile Establish Selectivity Profile Selectivity_Assay->Selectivity_Profile SIRT6_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Potential Cellular Effects of Inhibition SIRT6 SIRT6 Histone_H3 Histone H3 (H3K9ac, H3K56ac) SIRT6->Histone_H3 Deacetylates Transcription_Factors Transcription Factors (e.g., HIF1α, c-Jun) SIRT6->Transcription_Factors Deacetylates/ Regulates DNA_Repair_Proteins DNA Repair Proteins SIRT6->DNA_Repair_Proteins Regulates Increased_Acetylation Increased H3K9/H3K56 Acetylation Gene_Expression Altered Gene Expression (e.g., Glycolysis, Proliferation) Histone_H3->Gene_Expression Transcription_Factors->Gene_Expression Genomic_Stability Enhanced Genomic Stability DNA_Repair_Proteins->Genomic_Stability Altered_Metabolism Altered Glucose Metabolism Modulation_of_Cancer_Pathways Modulation of Cancer Pathways Decreased_DNA_Repair Decreased DNA Repair Inhibitor This compound Inhibitor->SIRT6 Inhibits

References

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(piperidin-1-yl)aniline is a versatile chemical intermediate characterized by a nitroaniline core functionalized with a piperidine moiety.[1] The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on the aniline ring makes it a valuable precursor in organic synthesis.[1] The piperidine group can modulate the compound's solubility, lipophilicity, and conformational properties.[1] This document provides a detailed protocol for the synthesis of 5-Nitro-2-(piperidin-1-yl)aniline through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for forming aryl-nitrogen bonds.

The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[2][3] The reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex).[2][3][4]

Reaction Scheme

The synthesis proceeds by reacting a halogenated nitroaniline, such as 2-chloro-5-nitroaniline, with piperidine in the presence of a base.

Figure 1: General reaction scheme for the synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and should be optimized for specific laboratory conditions.[1][5]

Materials and Reagents

  • 2-Chloro-5-nitroaniline (1.0 eq)[1][5]

  • Piperidine (1.2 - 1.5 eq)[5]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)[1][5]

  • Anhydrous N,N-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO)[1][5]

  • Ethyl acetate (EtOAc)[1][5]

  • Dichloromethane (DCM)[5]

  • Deionized water

  • Saturated aqueous NaCl solution (brine)[1][5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][5]

  • Silica gel for column chromatography

  • TLC plates

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitroaniline (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous DMAc or DMSO to dissolve the reactants.[1][5]

  • Addition of Nucleophile: Add piperidine (1.2-1.5 eq) to the reaction mixture.[5]

  • Reaction: Heat the mixture to 90-120°C with vigorous stirring.[5] The reaction time can vary from 9 to 21 hours.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.[1][5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water.[1][5]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).[1][5]

  • Washing: Combine the organic layers in a separatory funnel. Wash the combined organic layers sequentially with water and then with brine.[1][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][5]

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Nitro-2-(piperidin-1-yl)aniline.[1][5]

Data Presentation

Table 1: Physicochemical Properties of 5-Nitro-2-(piperidin-1-yl)aniline

PropertyValueReference
CAS Number 5367-58-8[1][6]
Molecular Formula C₁₁H₁₅N₃O₂[1][7]
Molecular Weight 221.26 g/mol [1][7]
Appearance Yellow to orange solid (predicted)[1]
Storage 2-8 °C, under inert atmosphere, in a dark place[1]

Table 2: Comparison of Reaction Conditions for Similar Nucleophilic Aromatic Substitutions

This table provides context for reaction optimization, showing conditions used for structurally related syntheses.

Starting MaterialAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-chloro-2-nitroanilinePiperazineK₂CO₃DMAc1202184[5][8]
4-fluoronitrobenzenePiperidineK₂CO₃DMSO909100 (intermediate)[5]

Visualizations

Diagram 1: Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: 2-Chloro-5-nitroaniline, Piperidine, K₂CO₃ in DMAc heat Heat and Stir (90-120°C) reactants->heat monitor Monitor by TLC heat->monitor cool Cool and Quench with Ice Water monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 5-Nitro-2- (piperidin-1-yl)aniline purify->product

Caption: Workflow for the synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_nodes A Aryl Halide + Nucleophile (Piperidine) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Product + Leaving Group (Cl⁻) B->C Elimination

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Characterization

The identity and purity of the synthesized 5-Nitro-2-(piperidin-1-yl)aniline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify proton and carbon environments.[5]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]

  • Melting Point Analysis: A sharp melting point range is an indicator of high purity.[5]

Troubleshooting and Optimization

Low yields can often be attributed to several factors:

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may require optimization.[5]

  • Purity of Reactants: Ensure starting materials are pure, as impurities can lead to side reactions.[5]

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions, such as diaryl ether formation. Using anhydrous solvents and reagents is crucial.[5]

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider extending the reaction time.[5]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds can be toxic and should be handled with care.[1]

  • Piperidine is a corrosive and flammable liquid; avoid inhalation and skin contact.[1]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: 5-Nitro-2-(piperidin-1-yl)benzaldehyde as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitro group, the aldehyde functionality, and the piperidine moiety offers multiple reactive sites for the construction of diverse molecular scaffolds of medicinal interest. In principle, this precursor can be utilized in cyclocondensation and multi-component reactions to generate fused heterocyclic systems such as quinazolines, benzodiazepines, and benzimidazoles. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the aldehyde, while the piperidine group can modulate the solubility and pharmacokinetic properties of the resulting products.

Potential Synthetic Applications

Based on the known reactivity of similar ortho-substituted nitrobenzaldehydes, this compound could potentially be employed in the following synthetic strategies:

  • Reductive Cyclization: The nitro group can be reduced to an amino group, which can then undergo intramolecular cyclization with the aldehyde or a derivative thereof. This is a common strategy for the synthesis of various benzo-fused N-heterocycles.

  • Condensation Reactions: The aldehyde group can react with various dinucleophiles, such as ortho-diamines or amino acids, to form heterocyclic rings.

  • Multi-component Reactions (MCRs): This precursor could be a valuable component in one-pot MCRs, allowing for the rapid assembly of complex heterocyclic structures.

Hypothetical Protocol 1: Synthesis of 7-Nitro-2-substituted-quinazolines

This protocol describes a hypothetical multi-component reaction for the synthesis of a quinazoline derivative. The reaction involves the condensation of this compound with an aromatic aldehyde and a nitrogen source, such as ammonium acetate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.1 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.

Quantitative Data (Hypothetical):

EntryAromatic AldehydeSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeAcetic Acid120865
24-ChlorobenzaldehydeEthanol801258
34-MethoxybenzaldehydeAcetic Acid120672

Logical Workflow for Quinazoline Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Add Solvent (e.g., Acetic Acid) A->D B Aromatic Aldehyde B->D C Ammonium Acetate C->D E Heat to Reflux (80-120 °C) D->E F Monitor by TLC E->F G Cool and Quench with Water F->G Reaction Complete H Neutralize G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Quinazoline Derivative K->L

Caption: Workflow for the hypothetical synthesis of quinazoline derivatives.

Hypothetical Protocol 2: Synthesis of 8-Nitro-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol outlines a hypothetical synthesis of a 1,5-benzodiazepine derivative through a condensation reaction. The key step involves the reaction of the in-situ generated 2-amino-5-nitrobenzaldehyde (from the reduction of the nitro group of the precursor) with a ketone.

Reaction Pathway:

A potential pathway would first involve the selective reduction of the nitro group of this compound to an amino group, followed by condensation with a ketone like acetophenone in the presence of a catalyst.

Experimental Protocol:

  • Reduction of Nitro Group (Hypothetical):

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

    • Add a reducing agent such as stannous chloride (SnCl₂) or iron powder in the presence of an acid (e.g., HCl).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • After completion, neutralize the reaction mixture and extract the 2-amino-5-nitrobenzaldehyde derivative.

  • Benzodiazepine Formation:

    • To the crude 2-amino-5-nitrobenzaldehyde derivative, add acetophenone (2.0 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid or acetic acid).

    • The reaction can be carried out in a solvent like toluene or ethanol at reflux for 6-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield the desired benzodiazepine derivative.

Quantitative Data (Hypothetical):

EntryKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetophenonep-TSAToluene1101255
2CyclohexanoneAcetic AcidEthanol801848

Signaling Pathway for Benzodiazepine Synthesis:

G cluster_0 Precursor Activation cluster_1 Condensation and Cyclization Start This compound Reduction Selective Nitro Reduction (e.g., SnCl2/HCl) Start->Reduction Intermediate In-situ generation of 2-Amino-5-nitrobenzaldehyde Reduction->Intermediate Condensation Condensation Intermediate->Condensation Ketone Ketone (e.g., Acetophenone) Ketone->Condensation Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 1,5-Benzodiazepine Derivative Cyclization->Product

Caption: Hypothetical pathway for 1,5-benzodiazepine synthesis.

Disclaimer: The protocols and data presented in these application notes are hypothetical and based on general synthetic methodologies for similar compounds. Researchers should conduct their own literature search for validated protocols and perform appropriate reaction optimization and safety assessments before implementation. The feasibility and outcomes of these reactions with this compound have not been experimentally verified from the available literature.

Application Notes: 5-Nitro-2-(piperidin-1-yl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitro-2-(piperidin-1-yl)benzaldehyde is a synthetic organic compound featuring a nitro-substituted aromatic ring, a piperidine moiety, and a reactive aldehyde group. While direct biological activity data for this specific molecule is limited in public literature, its structural components are prevalent in a wide range of pharmacologically active agents. The piperidine ring is a key scaffold in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2][3][4][5] The nitrobenzaldehyde core serves as a versatile precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities, including anticancer and antimicrobial properties.[1][6][7]

These application notes provide a detailed overview of the potential applications of this compound as a scaffold and intermediate in drug discovery, drawing rationale from studies on structurally related molecules. We present potential therapeutic targets, protocols for synthesis and biological evaluation, and a workflow for its integration into a drug discovery program.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 138549-51-6[8]
Molecular Formula C₁₂H₁₄N₂O₃[8][9]
Molecular Weight 234.25 g/mol [8]
Appearance Solid[8]
Storage Keep in a dark place, under an inert atmosphere, at 2-8 °C.[10]

Potential Therapeutic Applications & Rationale

Based on the biological activities of structurally similar compounds, this compound is a promising starting point for the development of novel therapeutics in the following areas:

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs.[10][11] Recent studies have shown that thiosemicarbazones derived from a piperidinyl-benzaldehyde core exhibit potent inhibitory activity against DHFR.[12] The aldehyde group of this compound is an ideal functional handle for synthesizing a library of thiosemicarbazone derivatives for screening as DHFR inhibitors.

  • Sirtuin 6 (SIRT6) Inhibition: SIRT6 is a histone deacetylase involved in regulating glucose metabolism, DNA repair, and inflammation. Its inhibition is a therapeutic strategy for certain cancers.[13] Analogs of 5-Nitro-2-(piperidin-1-yl)aniline, which shares the core nitro-piperidine-benzene structure, have been identified as potential SIRT6 inhibitors.[13] This suggests that derivatives of the title compound could also be explored for SIRT6 inhibitory activity.

  • Antiviral and Anticancer Agents: The nitrobenzamide scaffold, closely related to nitrobenzaldehyde, is found in compounds with antiviral and kinase-inhibiting properties.[11] The nitro group can be readily reduced to an amine, providing a route to a diverse range of derivatives, including quinolines, which exhibit a broad spectrum of biological activities.[1] The core structure is therefore a valuable starting point for synthesizing novel compounds with potential applications in virology and oncology.[11]

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to this compound, providing a rationale for its investigation against these targets.

Compound ClassTargetLead Compound ExampleIC₅₀ ValueReference
Piperidine-derived ThiosemicarbazonesDihydrofolate Reductase (DHFR)Compound 5p (with meta-nitro group)13.70 ± 0.25 µM[12]
5-(4-methylpiperazin-1-yl)-2-nitroaniline Analogs*Sirtuin 6 (SIRT6)5-(4-methylpiperazin-1-yl)-2-nitroaniline10.3 µM[13]

*Note: Data is for a piperazine analog, suggesting the corresponding piperidine scaffold warrants investigation.[13]

Diagrams and Workflows

Synthetic Pathway

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution reaction.

Synthetic Pathway cluster_reactants Reactants cluster_product Product 2-fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde Reagents K₂CO₃, DMF 80-120 °C 2-fluoro-5-nitrobenzaldehyde->Reagents Piperidine Piperidine Piperidine->Reagents TargetCompound This compound Reagents->TargetCompound Nucleophilic Aromatic Substitution Drug Discovery Workflow A Synthesis of This compound & Derivative Library B High-Throughput Screening (e.g., DHFR, SIRT6 Assays) A->B C Hit Identification (Potency & Selectivity) B->C D Lead Optimization (SAR Studies) C->D Iterative Chemistry D->C E In Vitro & In Vivo ADME/Tox Studies D->E F Preclinical Candidate Selection E->F DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR DHFR (Enzyme) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA

References

Application Notes and Protocols for Fluor de Lys Assay Using 5-Nitro-2-(piperidin-1-yl)benzaldehyde Analogs as Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing the Fluor de Lys (FdL) assay to screen and characterize 5-Nitro-2-(piperidin-1-yl)benzaldehyde analogs as potential inhibitors of sirtuin deacetylases, particularly Sirtuin 6 (SIRT6).

Introduction

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases (HDACs) that play crucial roles in numerous cellular processes, including gene silencing, DNA repair, and metabolic regulation.[1][2] Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. The Fluor de Lys assay is a robust, two-step fluorescence-based method for measuring the activity of sirtuins and other HDACs.[3][4][5] This assay is well-suited for high-throughput screening of potential inhibitors.[5]

This document outlines the use of the FdL assay to evaluate a specific class of compounds, this compound analogs, for their inhibitory effects on sirtuin activity. A closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potential inhibitor of SIRT6, suggesting the therapeutic potential of this chemical scaffold.[6]

Principle of the Fluor de Lys Assay

The Fluor de Lys assay involves two sequential enzymatic reactions:

  • Deacetylation: A sirtuin enzyme deacetylates a synthetic substrate containing an acetylated lysine residue.

  • Development: A developer solution, typically containing trypsin, is added. The developer specifically cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[5][7]

The resulting fluorescence intensity is directly proportional to the deacetylase activity of the sirtuin. When an inhibitor is present, it reduces the rate of deacetylation, leading to a decrease in the fluorescent signal.

Signaling Pathway of Sirtuin Deacetylation

Sirtuins, such as SIRT1 and SIRT6, are Class III HDACs that utilize NAD+ as a cofactor to remove acetyl groups from lysine residues on both histone and non-histone protein substrates.[1][8] This deacetylation event is a key mechanism in the regulation of gene expression and cellular metabolism. For example, by deacetylating histones, sirtuins can induce a more condensed chromatin structure, leading to transcriptional repression.[2]

Sirtuin_Signaling Substrate Acetylated Protein (Histone/Non-histone) Product Deacetylated Protein Substrate->Product Deacetylation SIRT Sirtuin (e.g., SIRT6) SIRT->Product NAM Nicotinamide SIRT->NAM OAADPr 2'-O-acetyl-ADP-ribose SIRT->OAADPr NAD NAD+ NAD->SIRT Downstream Downstream Effects (Gene Silencing, Metabolic Regulation) Product->Downstream Inhibitor This compound Analog Inhibitor->SIRT Inhibition

Caption: Sirtuin deacetylation pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes inhibitory activity data for a lead compound from a closely related series of analogs, as determined by the Fluor de Lys assay and Surface Plasmon Resonance (SPR).[6] This data serves as a benchmark for screening new this compound derivatives.

Compound IDChemical StructureTargetAssay TypeIC50 (µM)KD (µM)
6d (example)5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys4.939.76 (SPR)
New AnalogThis compound derivativeSIRT6Fluor de LysTBDTBD

Note: The provided data is for a piperazine analog. Further studies are required to determine the specific activity of the corresponding piperidine analogs.

Experimental Protocol: Fluor de Lys Assay for SIRT6 Inhibition

This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.

Materials and Reagents:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys-SIRT6 substrate (e.g., a peptide with an acetylated lysine and a C-terminal AMC moiety)

  • Fluor de Lys Developer II

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+ solution

  • Trichostatin A (as a control inhibitor for Class I/II HDACs)

  • Nicotinamide (as a known sirtuin inhibitor control)

  • This compound analog compounds dissolved in DMSO

  • 96-well black, flat-bottom microtiter plates

  • Microplate reading fluorimeter (Excitation: 350-380 nm, Emission: 440-460 nm)

Experimental Workflow Diagram:

FdL_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection cluster_analysis Data Analysis A1 Dilute SIRT6 Enzyme B1 Add Enzyme to Plate A1->B1 A2 Prepare Inhibitor Dilutions (Benzaldehyde Analogs) B2 Add Inhibitor/DMSO to Wells A2->B2 A3 Prepare Substrate/NAD+ Mix B4 Initiate Reaction: Add Substrate/NAD+ Mix A3->B4 B3 Pre-incubate Enzyme + Inhibitor (15 min, 37°C) B1->B3 B2->B3 B3->B4 B5 Incubate Reaction (45-60 min, 37°C) B4->B5 C1 Stop Reaction: Add FdL Developer B5->C1 C2 Incubate with Developer (30-45 min, 37°C) C1->C2 C3 Read Fluorescence (Ex: 360nm, Em: 460nm) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

References

Application Notes and Protocols: One-Pot Synthesis of Piperidine Derivatives via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in U.S. FDA-approved drugs highlights its importance as a privileged scaffold in medicinal chemistry.[2] The development of efficient and versatile synthetic methodologies for accessing highly functionalized piperidine derivatives is, therefore, a significant focus of contemporary organic synthesis. One-pot multi-component reactions (MCRs) have emerged as a powerful strategy, offering atom economy, reduced reaction times, and operational simplicity. Among these, the Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a direct and convergent route to construct the piperidine ring system. This document outlines detailed protocols for the one-pot synthesis of piperidine derivatives utilizing the Mannich reaction, presenting quantitative data and experimental workflows to aid researchers in their drug discovery and development efforts.

General Reaction Scheme: Three-Component Mannich Reaction

The one-pot synthesis of piperidine derivatives via the Mannich reaction typically involves the condensation of an amine, an aldehyde, and a ketone (or a compound with two acidic protons). The reaction proceeds through the in-situ formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol or enolate of the ketone. A subsequent intramolecular cyclization and dehydration (or other terminal step) affords the piperidine ring.

Mannich_Reaction_Mechanism cluster_intermediates Reaction Pathway cluster_product Product Amine Amine (R1-NH2) Iminium Iminium Ion [R2-CH=NR1]+ Amine->Iminium + Aldehyde Aldehyde Aldehyde (R2-CHO) Aldehyde->Iminium Ketone Dicarbonyl Compound (e.g., β-ketoester) Enolate Enolate/ Enamine Ketone->Enolate Catalyst/Base Mannich_Adduct Mannich Adduct (Acyclic Intermediate) Iminium->Mannich_Adduct + Enolate Enolate->Mannich_Adduct Piperidine Substituted Piperidine Mannich_Adduct->Piperidine Intramolecular Cyclization

Caption: General mechanism of the three-component Mannich reaction for piperidine synthesis.

Protocol 1: Phenylboronic Acid-Catalyzed One-Pot Synthesis of Highly Functionalized Piperidines

This protocol describes an efficient one-pot, three-component reaction of a substituted aniline, an aromatic aldehyde, and a 1,3-dicarbonyl compound using phenylboronic acid as a catalyst at room temperature.[3] This method is noted for its simplicity, use of an inexpensive catalyst, and high yields.[3]

Experimental Workflow

experimental_workflow_pba start Start reactants 1. Mix Aniline, Aldehyde, Ethyl Acetoacetate, and Phenylboronic Acid (10 mol%) start->reactants solvent 2. Add Acetonitrile (Solvent) reactants->solvent stir 3. Stir at Room Temperature (14-16 hours) solvent->stir monitor 4. Monitor by TLC stir->monitor workup 5. Evaporate Solvent monitor->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify product Pure Piperidine Derivative purify->product

Caption: Experimental workflow for the phenylboronic acid-catalyzed synthesis of piperidines.

Materials
  • Substituted aniline (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylboronic acid (10 mol%, 0.1 mmol)

  • Acetonitrile (5 mL)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure
  • In a round-bottom flask, combine the substituted aniline (1 mmol), aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylboronic acid (10 mol%).[3]

  • Add acetonitrile (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using TLC. The typical reaction time is between 14 to 16 hours.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the pure piperidine derivative.[3]

Quantitative Data

The following table summarizes the yields for the synthesis of various piperidine derivatives using this protocol.[3]

EntryAniline (R¹)Aldehyde (R²)ProductTime (h)Yield (%)
14-ChloroanilineBenzaldehyde4a1492
24-Chloroaniline4-Chlorobenzaldehyde4b1486
34-Chloroaniline4-Methoxybenzaldehyde4c1590
44-Chloroaniline4-Nitrobenzaldehyde4d1588
5Aniline4-Chlorobenzaldehyde4e1484
6Aniline4-Nitrobenzaldehyde4f1585
74-Methylaniline4-Chlorobenzaldehyde4g1580
84-Methoxyaniline4-Nitrobenzaldehyde4h1682

Data sourced from Goswami et al., 2012.[3]

Protocol 2: Stereoselective Three-Component Vinylogous Mannich Reaction

This protocol details a stereoselective synthesis of chiral 2,3-dihydropyridinones, which are versatile intermediates for producing multi-substituted chiral piperidines.[2] The reaction is inspired by the biosynthesis of piperidine alkaloids and employs a 1,3-bis-trimethylsily enol ether as a key reagent.[2]

Materials
  • Chiral α-methyl benzylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • 1,3-Bis-trimethylsily enol ether (1.2 equiv)

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.1 equiv)

  • Dichloromethane (DCM)

  • Anhydrous glassware and inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere.[2]

  • To a solution of the chiral α-methyl benzylamine (1.0 equiv) and the aldehyde (1.1 equiv) in DCM, add Sn(OTf)₂ (1.1 equiv) at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to facilitate the in-situ formation of the chiral aldimine.

  • Add the 1,3-bis-trimethylsily enol ether (1.2 equiv) dropwise to the reaction mixture.[2]

  • Allow the reaction to warm to 0 °C and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral 2,3-dihydropyridinone.[2]

Quantitative Data

The table below presents the yields for various dihydropyridinone compounds synthesized using this vinylogous Mannich reaction protocol.[2]

ProductAldehyde (R)Yield (%)Diastereomeric Ratio (dr)
9aPhenyl71>20:1
9b4-Methoxyphenyl65>20:1
9cn-Pentyl61>20:1
9dMethoxy(phenyl)methyl59>20:1
9e2-Naphthyl75>20:1
9f2-Furyl68>20:1

Data sourced from Yang, 2015.[2]

Summary and Outlook

The one-pot Mannich reaction represents a highly effective and convergent strategy for the synthesis of structurally diverse piperidine derivatives. The protocols presented here illustrate both a simple, efficient, and cost-effective method using phenylboronic acid, suitable for generating libraries of compounds, and a more complex, stereoselective vinylogous Mannich reaction for accessing chiral piperidine precursors. These methods provide valuable tools for researchers in medicinal chemistry and drug development, enabling the rapid assembly of novel piperidine-based molecules for biological evaluation. The continued development of novel catalysts and reaction conditions for one-pot piperidine synthesis will undoubtedly expand the chemical space accessible to drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Novel DHFR Inhibitors using 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel potential Dihydrofolate Reductase (DHFR) inhibitor, (E)-5'-((5-nitro-2-(piperidin-1-yl)phenyl)methylene)-pyrimidine-2',4',6'-triamine (NPPT) , utilizing 5-Nitro-2-(piperidin-1-yl)benzaldehyde as a key starting material. These guidelines are intended for researchers in medicinal chemistry and drug discovery. The protocols described herein outline a plausible synthetic route, purification methods, and characterization techniques. Additionally, hypothetical quantitative data and relevant biological pathways are presented to guide further research and development.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are vital for cell proliferation and growth.[1] Consequently, DHFR has been a well-established and attractive target for the development of antimicrobial and anticancer agents.[1] Inhibitors of DHFR disrupt the folate pathway, leading to the cessation of DNA synthesis and cell death.

Classical DHFR inhibitors, such as methotrexate, are structurally related to folic acid. In contrast, non-classical inhibitors, like trimethoprim, do not share this structural similarity and often exhibit greater selectivity for microbial DHFR over its human counterpart. The 2,4-diaminopyrimidine scaffold is a common pharmacophore found in many potent DHFR inhibitors.[2]

This application note explores the use of this compound as a precursor for the synthesis of a novel diaminopyrimidine-based DHFR inhibitor. The presence of the nitro group offers a potential site for future modifications, while the piperidine moiety may influence the compound's solubility and pharmacokinetic properties. The proposed synthesis involves a condensation reaction with a pyrimidine derivative to construct the final inhibitor.

Proposed Synthesis of (E)-5'-((5-nitro-2-(piperidin-1-yl)phenyl)methylene)-pyrimidine-2',4',6'-triamine (NPPT)

The proposed synthetic pathway involves the condensation of this compound with 2,4,6-triaminopyrimidine. This reaction is a well-established method for the formation of benzylidene-pyrimidine derivatives.

Reaction Scheme:

G start This compound conditions Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux start->conditions reagent 2,4,6-Triaminopyrimidine reagent->conditions product (E)-5'-((5-nitro-2-(piperidin-1-yl)phenyl)methylene)-pyrimidine-2',4',6'-triamine (NPPT) conditions->product

Caption: Proposed synthesis of NPPT.

Experimental Protocols

Synthesis of (E)-5'-((5-nitro-2-(piperidin-1-yl)phenyl)methylene)-pyrimidine-2',4',6'-triamine (NPPT)

Materials:

  • This compound

  • 2,4,6-Triaminopyrimidine

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 2,4,6-triaminopyrimidine (1.0 eq) in absolute ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude NPPT.

Purification

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain the purified NPPT.

Characterization

Characterize the purified compound using the following techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point: To assess purity.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the synthesized DHFR inhibitor NPPT, for illustrative purposes. Actual experimental values would need to be determined.

ParameterValueMethod
Yield 75%Gravimetric
Melting Point 210-212 °CCapillary Method
Molecular Weight 342.37 g/mol Mass Spectrometry
IC₅₀ (DHFR Inhibition) 0.5 µMEnzyme Inhibition Assay
Ki (DHFR) 0.1 µMEnzyme Kinetics

Signaling Pathway and Experimental Workflow

DHFR Inhibition Pathway

The synthesized compound, NPPT, is designed to inhibit DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This disruption of the folate pathway ultimately inhibits DNA synthesis and cell growth.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Product NPPT NPPT (Inhibitor) NPPT->DHFR CellGrowth Cell Growth & Proliferation DNA->CellGrowth

Caption: Mechanism of DHFR inhibition by NPPT.

Experimental Workflow

The overall workflow for the synthesis and evaluation of NPPT as a DHFR inhibitor is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Synthesis Synthesis of NPPT Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR MP Melting Point Purification->MP EnzymeAssay DHFR Inhibition Assay MP->EnzymeAssay Kinetics Enzyme Kinetics EnzymeAssay->Kinetics

Caption: Workflow for NPPT synthesis and evaluation.

Conclusion

The provided application notes and protocols describe a plausible and efficient method for the synthesis of a novel potential DHFR inhibitor, NPPT, from this compound. This document serves as a comprehensive guide for researchers to synthesize, purify, and characterize this new compound. The hypothetical data and pathway diagrams offer a framework for the anticipated outcomes and biological mechanism of action. Further studies are warranted to validate the synthesis, determine the actual biological activity, and explore the structure-activity relationship of this new class of DHFR inhibitors.

References

Application Notes and Protocols for Microwave-Assisted One-Pot Synthesis of 5-Benzylidenehydantoins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Benzylidenehydantoins are a class of heterocyclic compounds that form the structural core of various biologically active molecules, exhibiting a wide range of pharmacological properties including anticonvulsant, anti-inflammatory, antiviral, and anticancer activities.[1][2] Traditional methods for their synthesis often involve multiple steps, long reaction times, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant advantages such as drastically reduced reaction times, lower energy consumption, and often improved yields and product selectivity.[3] This document provides detailed protocols and application notes for the microwave-assisted one-pot synthesis of 5-benzylidenehydantoins, a method that combines the formation of the hydantoin ring and the subsequent Knoevenagel condensation with an aromatic aldehyde in a single, efficient procedure.

Core Principles:

The one-pot synthesis of 5-benzylidenehydantoins under microwave irradiation typically involves the condensation of an aromatic aldehyde, urea (or a urea derivative), and an active methylene compound (such as ethyl chloroacetate or a similar precursor to the hydantoin ring). The reaction proceeds via the initial formation of the hydantoin ring, which then undergoes a Knoevenagel condensation with the aldehyde. Microwave energy directly and rapidly heats the polar reactants and solvents, accelerating the rate of both reaction steps.[3] Solvent-free conditions or the use of high-boiling, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate efficient energy absorption from the microwave irradiation.[4][5]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical quantitative data for the synthesis of hydantoin derivatives under microwave irradiation, extrapolated from related syntheses. This data is intended to provide a starting point for optimization.

EntryReactantsCatalyst/BaseSolventMicrowave Power (W)Time (min)Yield (%)Reference
1Benzil, Ureaaq. KOHDMSO7503074[4]
2L-Phenylalanine, Potassium CyanateHCl (for cyclization)WaterNot specified7589[1]
3Aromatic Aldehyde, Thiazolidine-2,4-dionePiperidine/Acetic AcidNoneNot specified-Good[6]
4Aromatic Aldehyde, CyanoacetamideAmmonium AcetateNone160-3200.5-1-[7]
5Aromatic Aldehyde, RhodanineGlycineNone4004Good[8]
6Benzil, Aldehyde, Ammonium AcetateGlyoxylic AcidNoneNot specified1-3High[9]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 5-Benzylidenehydantoin from Benzaldehyde, Urea, and Ethyl Chloroacetate

This protocol describes a representative one-pot synthesis of 5-benzylidenehydantoin.

Materials:

  • Benzaldehyde

  • Urea

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Dedicated microwave synthesizer

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), urea (1.2 mmol), ethyl chloroacetate (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 3-5 mL of DMF or DMSO to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 50 mL of cold water.

  • Product Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This protocol is adapted for solvent-free conditions, which is a greener approach.[5]

Materials:

  • Aromatic aldehyde

  • Hydantoin

  • A solid support/catalyst (e.g., glycine, piperidine adsorbed on silica or alumina)

  • Mortar and pestle

  • Open glass vessel suitable for microwave irradiation

Procedure:

  • Reactant Preparation: Thoroughly grind a mixture of the aromatic aldehyde (1.0 mmol), hydantoin (1.0 mmol), and the catalyst (e.g., 0.1 mmol of glycine) in a mortar and pestle.[8]

  • Microwave Irradiation: Place the powdered mixture in an open glass vessel (e.g., a beaker or flask) and irradiate in a microwave oven at a power of 300-600 W for 3-10 minutes. Monitor the reaction progress by TLC at intervals.

  • Workup and Purification: After cooling, add a suitable solvent (e.g., ethyl acetate) to the solid mass and filter to remove the catalyst. The filtrate can then be concentrated and the product purified by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification reagents Combine Reactants: - Aromatic Aldehyde - Urea - Ethyl Chloroacetate - Base solvent Add Solvent (e.g., DMF) reagents->solvent mw_irrad Microwave Irradiation (e.g., 120-150°C, 10-30 min) solvent->mw_irrad quench Quench with Water mw_irrad->quench filtration Vacuum Filtration quench->filtration purification Purification (Recrystallization or Chromatography) filtration->purification final_product 5-Benzylidenehydantoin purification->final_product Characterization (NMR, MS)

Caption: Experimental workflow for microwave-assisted synthesis.

Logical Relationship of Key Components

logical_relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process One-Pot Process aldehyde Aromatic Aldehyde hydantoin_formation Hydantoin Ring Formation aldehyde->hydantoin_formation knoevenagel Knoevenagel Condensation aldehyde->knoevenagel urea Urea urea->hydantoin_formation active_methylene Active Methylene (e.g., Ethyl Chloroacetate) active_methylene->hydantoin_formation microwave Microwave Energy microwave->hydantoin_formation microwave->knoevenagel catalyst Base/Catalyst catalyst->hydantoin_formation catalyst->knoevenagel solvent Solvent (or Solvent-Free) solvent->hydantoin_formation solvent->knoevenagel hydantoin_formation->knoevenagel product 5-Benzylidenehydantoin knoevenagel->product

Caption: Key components and their roles in the synthesis.

References

Application Notes and Protocols for Large-Scale Synthesis of Piperidine-Containing Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for key piperidine-containing intermediates, which are crucial building blocks in the pharmaceutical industry. The piperidine scaffold is a prevalent motif in a vast number of approved drugs due to its ability to confer favorable pharmacokinetic properties.[1] The protocols outlined herein are selected for their scalability and relevance to industrial production, focusing on efficiency, safety, and cost-effectiveness.

Synthesis of N-Boc-4-piperidone: A Versatile Ketone Intermediate

N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) is a fundamental intermediate used in the synthesis of a wide range of more complex piperidine derivatives.[2] Its ketone functionality allows for a variety of subsequent chemical transformations, including reductive amination and Grignard reactions, to introduce diversity at the 4-position of the piperidine ring.

Experimental Protocol: One-Pot Boc Protection of 4-Piperidone

This protocol describes a robust and scalable one-pot synthesis of N-Boc-4-piperidone from 4-piperidone monohydrate hydrochloride.[2][3] This method is advantageous for large-scale production due to its operational simplicity and high yield.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Triethylamine (Et3N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add triethylamine (1.45 eq) and stir for 5 minutes at ambient temperature.

  • Add di-tert-butyl dicarbonate (1.28 eq) in portions over a 5-minute period.

  • Add a catalytic amount of DMAP (0.02 eq).

  • Continue stirring the solution at ambient temperature for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic phase sequentially with 2M HCl, saturated aqueous Na₂CO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.

Quantitative Data
ParameterLaboratory Scale (20.0 g)[3]Pilot Scale (1 kg)[2]Industrial Scale (50 kg)[2]
Yield Quantitative95%92%
Purity >99% (¹H NMR)99.2%98.8%
Reaction Time 20 h28 h32 h
Solvent Volume 15 mL/g30 mL/g15 mL/g

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up and Purification 4-Piperidone_HCl 4-Piperidone Monohydrate Hydrochloride Reaction_Mixture_1 Initial Reaction Mixture 4-Piperidone_HCl->Reaction_Mixture_1 MeOH_Et3N Methanol (Solvent) Triethylamine (Base) MeOH_Et3N->Reaction_Mixture_1 Protected_Mixture Reaction Under Stirring (20h, Ambient Temp) Reaction_Mixture_1->Protected_Mixture Boc2O_DMAP Boc Anhydride (Protecting Agent) DMAP (Catalyst) Boc2O_DMAP->Protected_Mixture Solvent_Removal Solvent Removal (Reduced Pressure) Protected_Mixture->Solvent_Removal Extraction DCM Extraction & Washes (HCl, Na2CO3, Brine) Solvent_Removal->Extraction Drying_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_Concentration Final_Product N-Boc-4-piperidone (White Solid) Drying_Concentration->Final_Product

Caption: Workflow for the large-scale synthesis of N-Boc-4-piperidone.

Synthesis of N-Boc-4-hydroxypiperidine: A Key Alcohol Intermediate

N-Boc-4-hydroxypiperidine is a bifunctional molecule widely used in medicinal chemistry.[4] The hydroxyl group can be functionalized in various ways (e.g., oxidation, etherification, esterification), while the Boc-protected nitrogen allows for controlled reactions at other positions.[4] Two primary scalable routes to this intermediate are the reduction of N-Boc-4-piperidone and the Boc protection of 4-hydroxypiperidine.

Experimental Protocols

Protocol 2A: Reduction of N-Boc-4-piperidone

This method is often preferred for its high yield, though the use of sodium borohydride requires careful handling on a large scale.[5]

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-hydroxypiperidine as a colorless oil or white solid.[6]

Protocol 2B: Boc Protection of 4-Hydroxypiperidine

This route avoids the use of metal hydrides, which can be advantageous from a safety perspective in large-scale manufacturing.[4][7]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Sodium hydrogen carbonate (NaHCO₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Petroleum ether or Hexanes

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the base (e.g., K₂CO₃, 1.5 eq).[8]

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC.[7][8]

  • Filter any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Add petroleum ether or hexanes to the residue to induce crystallization.

  • Filter the solid and dry to obtain N-Boc-4-hydroxypiperidine.

Quantitative Data Comparison
ParameterProtocol 2A (Reduction)[6]Protocol 2B (Boc Protection)[6][7]
Starting Material N-Boc-4-piperidone4-Hydroxypiperidine
Key Reagent Sodium BorohydrideDi-tert-butyl dicarbonate
Typical Yield ~100%Quantitative
Purity High (>98%)High (>99% with crystallization)
Reaction Time 2-4 h6-16 h
Scalability Concerns Handling of NaBH₄Cost of Boc₂O, waste generation

Synthesis Logic Diagram

G cluster_A Route A: Reduction cluster_B Route B: Boc Protection A_Start N-Boc-4-piperidone A_Process Reduction (NaBH4, MeOH) A_Start->A_Process End_Product N-Boc-4-hydroxypiperidine A_Process->End_Product B_Start 4-Hydroxypiperidine B_Process Boc Protection (Boc2O, Base) B_Start->B_Process B_Process->End_Product

Caption: Comparative synthetic routes to N-Boc-4-hydroxypiperidine.

Synthesis of 4-Aminopiperidine Derivatives

4-Aminopiperidine scaffolds are integral to numerous bioactive compounds, including potent analgesics and receptor antagonists.[9][10] The synthesis often involves the reductive amination of a 4-piperidone precursor. For substituted 4-aminopiperidines, a Curtius rearrangement from a carboxylic acid precursor provides a versatile route.[10]

Experimental Protocol: Reductive Amination for N-Boc-4-(phenylamino)piperidine

This protocol details the synthesis of a key intermediate for fentanyl and its analogues, starting from N-Boc-4-piperidone.[11]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 2M aqueous solution

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.

Quantitative Data
ParameterValue[11]
Starting Material N-Boc-4-piperidone (2.00 g)
Yield Not explicitly stated, but methodology is for fentanyl synthesis
Purity (¹³C-NMR) δ 154.9, 146.8, 129.5, 117.6, 113.4, 79.7, 50.2, 42.8, 32.5, 28.5
Reaction Time 16 h

General Synthesis Pathway

G Start N-Protected 4-Piperidone Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Amine Primary Amine (e.g., Aniline) Amine->Imine_Formation Reduction Reduction (e.g., STAB) Imine_Formation->Reduction in situ Product 4-Aminopiperidine Derivative Reduction->Product

Caption: General pathway for reductive amination to form 4-aminopiperidines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Nitro-2-(piperidin-1-yl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. Consider solvent systems like ethanol/water, ethyl acetate/hexane, or toluene/petroleum ether.[1][2]- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The compound has a low melting point or forms a eutectic mixture with impurities.- Attempt to "salt out" the product by adding a non-polar solvent (e.g., hexane or petroleum ether) to a solution of the oil in a more polar solvent (e.g., ethyl acetate or toluene).- Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.- Add a seed crystal of pure this compound.- If oiling out persists, consider purification by column chromatography.
Product Decomposition on Silica Gel Column - The silica gel is too acidic, causing degradation of the aldehyde or the piperidine moiety.- The compound is unstable on the stationary phase over time.- Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[3]- Perform flash column chromatography to minimize the contact time of the compound with the silica gel.- Consider using an alternative stationary phase like alumina, which is less acidic.[3]
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column was not packed properly.- Overloading the column with crude material.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of ethyl acetate and hexane.[4] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[3]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- The amount of crude product should typically be 1-5% of the mass of the silica gel.
Yellow or Brown Color in Final Product - Presence of colored impurities, possibly from side reactions or decomposition.- Residual starting materials or byproducts.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.- If using column chromatography, ensure adequate separation from colored bands.- A second purification step (e.g., re-recrystallization or another column) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-fluoro-5-nitrobenzaldehyde and piperidine. Another likely impurity is 5-nitro-2-(piperidin-1-yl)benzoic acid, formed by the oxidation of the aldehyde group. Additionally, side products from the nucleophilic aromatic substitution reaction may be present.

Q2: Which purification method is generally preferred for this compound?

A2: Both recrystallization and column chromatography are effective methods. Recrystallization is often simpler and more scalable if a suitable solvent system can be found and the impurities have different solubility profiles. Column chromatography offers better separation for complex mixtures or when impurities have similar solubilities to the product.[1]

Q3: What are suitable solvent systems for the recrystallization of this compound?

A3: Based on structurally similar compounds, good starting points for solvent screening include mixed solvent systems such as ethanol/water, ethyl acetate/hexane, and toluene/petroleum ether.[1][2] The ideal ratio should be determined experimentally by testing the solubility of the crude product.

Q4: How can I monitor the purity of the fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure compound (as a single spot with the correct Rf value) should be combined.

Q5: My purified product is a solid. What is its expected appearance?

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, you have found a potential solvent. Test mixed solvent systems (e.g., ethanol/water or ethyl acetate/hexane) to find the optimal conditions.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, you may need to add the less soluble solvent dropwise until the solution becomes slightly cloudy, then re-heat until clear before cooling. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Run TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find an eluent system that gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry pure_xtal Pure Crystalline Product dry->pure_xtal

Caption: Recrystallization workflow for purification.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation tlc TLC Analysis (Find Eluent) pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_oil Pure Product evaporate->pure_oil

Caption: Column chromatography experimental workflow.

References

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and to offer answers to frequently encountered challenges in SNAr experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is showing low or no conversion to the desired product. What are the primary factors I should investigate?

A1: Low conversion in an SNAr reaction can often be attributed to one or more of the following factors. A systematic approach to troubleshooting is recommended.

  • Substrate Activation: The aromatic ring must be sufficiently activated towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] If your substrate lacks adequate activation, the reaction will be sluggish or may not proceed at all.

  • Leaving Group Ability: In contrast to SN2 reactions, the leaving group ability in SNAr for halogens follows the trend: F > Cl ≈ Br > I.[2] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2][3]

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-rich aromatic ring. If you are using a neutral nucleophile, such as an amine or alcohol, the addition of a base to generate the corresponding anion (amide or alkoxide) can significantly increase its nucleophilicity and the reaction rate.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[2] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[2]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is performed at room temperature with no significant conversion, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS can lead to a significant improvement in yield.[2]

Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common issue. Here are some likely culprits and potential solutions:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate possesses more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or consider adjusting the reaction temperature and time.

  • Benzyne Formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a highly reactive benzyne intermediate can occur, which may lead to a mixture of regioisomers. This is more prevalent with unactivated aryl halides. If you suspect benzyne formation, consider using a weaker base.

  • Hydrolysis of Activated Substrates: Highly activated aromatic systems can be susceptible to hydrolysis, especially under basic conditions in the presence of water. Ensure that your reagents and solvents are anhydrous if hydrolysis is a concern.

Q3: My product is difficult to purify. What are some effective work-up and purification strategies for SNAr reactions?

A3: Purification can be challenging, particularly due to the presence of high-boiling polar aprotic solvents like DMSO or DMF.

  • Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble byproducts and inorganic salts. If a base was used, washing the organic layer with a dilute acidic solution can help remove it. Conversely, a dilute basic wash can remove acidic byproducts.

  • Removal of High-Boiling Solvents: To remove residual DMSO or DMF, repeated washing of the organic layer with water or brine is often effective, as these solvents are highly water-soluble.

  • Purification Techniques:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an effective method for purification.

    • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a powerful tool. A suitable eluent system should first be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q: Why are electron-withdrawing groups (EWGs) necessary for SNAr reactions?

A: Electron-withdrawing groups are crucial because they decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.[1] For effective stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance, the EWG must be positioned ortho or para to the leaving group.

Q: Why is fluoride, typically a poor leaving group in SN2 reactions, an excellent leaving group in SNAr reactions?

A: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3] The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating this initial attack. The C-F bond is broken in the subsequent, faster step, so the strength of the C-F bond has a lesser impact on the overall reaction rate.[2]

Q: How can I monitor the progress of my SNAr reaction?

A: The most common and convenient method for monitoring the progress of an SNAr reaction is Thin Layer Chromatography (TCM). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q: What is a Meisenheimer complex, and is it possible to observe it?

A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[4] In many cases, these complexes are transient and not directly observable. However, for highly activated systems, these intermediates can be stable enough to be observed and characterized by spectroscopic methods. Their formation is often indicated by a change in color of the reaction mixture.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of a nucleophilic aromatic substitution.

Table 1: Effect of Leaving Group on the Relative Rate of Reaction of 1-halo-2,4-dinitrobenzene with Piperidine in Methanol.

Leaving Group (X in 1-X-2,4-dinitrobenzene)Relative Rate Constant
F3300
Cl4.5
Br2.4
I1

Data is qualitative and illustrates the general trend of leaving group reactivity in SNAr reactions.

Table 2: Influence of Solvent on the Reaction of 1-chloro-2,4-dinitrobenzene with Aniline.

SolventReaction ConditionsYield (%)
Dimethyl Sulfoxide (DMSO)100 °C, 6 hHigh
N,N-Dimethylformamide (DMF)100 °C, 6 hHigh
Acetonitrile80 °C, 12 hModerate
Tetrahydrofuran (THF)65 °C, 24 hLow to Moderate
Ethanol78 °C, 24 hLow

Yields are generalized based on the known principles of SNAr solvent effects. Polar aprotic solvents significantly accelerate the reaction compared to polar protic or less polar solvents.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with piperidine.

  • Materials:

    • 1-chloro-2,4-dinitrobenzene

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.

    • Add piperidine to the solution. A 2:1 molar ratio of piperidine to 1-chloro-2,4-dinitrobenzene is typically used.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

    • Collect the solid product by suction filtration and wash with cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals of N-(2,4-dinitrophenyl)piperidine.

Protocol 2: Synthesis of 2,4-Dinitrophenylhydrazine

This protocol details the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine.

  • Materials:

    • 1-chloro-2,4-dinitrobenzene

    • Hydrazine sulfate

    • Potassium acetate

    • Water

    • Ethanol

  • Procedure:

    • Preparation of the Hydrazine Solution: In a flask, suspend hydrazine sulfate in water. Add potassium acetate and heat the mixture to generate the free hydrazine base in solution. Cool the mixture and add ethanol. Filter off the precipitated potassium sulfate.

    • SNAr Reaction: To the filtrate containing the free hydrazine, add a solution of 1-chloro-2,4-dinitrobenzene in ethanol.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product will precipitate out of solution.

    • Monitor the reaction by TLC to ensure completion.

    • Collect the solid product by suction filtration.

    • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material, followed by a wash with water. The crude product can be further purified by recrystallization from a suitable solvent, such as butanol or ethanol, to yield the final 2,4-dinitrophenylhydrazine product.

Visualizations

The following diagrams illustrate key concepts and workflows related to SNAr reactions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A Aryl Halide (with o/p EWG) C Meisenheimer Complex (Resonance Stabilized Anion) A->C Addition (Slow) B Nucleophile (Nu-) B->C D Substituted Product C->D Elimination (Fast) E Leaving Group (X-) C->E

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low Yield in SNAr Reaction substrate Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->substrate leaving_group Is the leaving group appropriate (F > Cl > Br > I)? substrate->leaving_group Yes success Reaction Optimized substrate->success No, modify substrate solvent Is a polar aprotic solvent being used (e.g., DMSO, DMF)? leaving_group->solvent Yes leaving_group->success No, change leaving group temperature Has the reaction temperature been optimized? solvent->temperature Yes solvent->success No, change solvent nucleophile Is the nucleophile strong enough? (Consider using a base) temperature->nucleophile Yes temperature->success No, increase temperature side_reactions Are there signs of side reactions (e.g., multiple spots on TLC)? nucleophile->side_reactions Yes nucleophile->success No, increase nucleophilicity side_reactions->success No, investigate side products side_reactions->success Yes, reaction is likely optimized

References

addressing solubility and instability issues of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals working with nitroaromatic compounds. Our goal is to help you address common solubility and instability challenges encountered during your experiments.

Troubleshooting Guide: Solubility Issues

Frequently asked questions and troubleshooting advice for dealing with the poor solubility of nitroaromatic compounds.

FAQ 1: My nitroaromatic compound is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility?

Poor aqueous solubility is a common characteristic of nitroaromatic compounds due to their often hydrophobic nature. Here are some initial steps to address this issue:

  • Particle Size Reduction: Decreasing the particle size of your compound can increase its surface area, which often leads to a faster dissolution rate. Techniques like micronization or sonication can be employed.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[1] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).

  • pH Adjustment: If your nitroaromatic compound has ionizable groups (e.g., acidic phenols or basic amines), adjusting the pH of the solution can dramatically improve its solubility.[1][2][3]

  • Use of Excipients: Certain excipients, such as surfactants and cyclodextrins, can enhance solubility by forming micelles or inclusion complexes, respectively.[4][5]

FAQ 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This is a common problem known as "crashing out," which occurs when a compound that is highly soluble in a non-aqueous solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[2] Here are some strategies to prevent this:

  • Optimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its effect on your experiment and reduce the chances of precipitation.[2]

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that already contains a certain percentage of a co-solvent.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like many nitroaromatic compounds, forming a water-soluble complex.[2][4]

  • Gentle Heating and Sonication: In some cases, gentle warming or sonication of the solution after adding the DMSO stock can help to keep the compound in solution.[2]

FAQ 3: Can I use pH adjustment to improve the solubility of my nitroaromatic compound?

Yes, pH adjustment is a very effective method for improving the solubility of nitroaromatic compounds that contain acidic or basic functional groups.[1][2][3]

  • For Acidic Compounds: If your compound has an acidic proton (e.g., a phenolic hydroxyl group), increasing the pH of the solution will deprotonate the acidic group, forming a more polar and water-soluble salt.[2]

  • For Basic Compounds: If your compound has a basic nitrogen atom (e.g., an amino group), decreasing the pH of the solution will protonate the basic group, forming a more soluble salt.[6]

It is crucial to ensure that the chosen pH range is compatible with the stability of your compound and the requirements of your experiment.

FAQ 4: What are co-solvents and how do I use them to improve solubility?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[1] They work by reducing the polarity of the aqueous solvent system.

Commonly used co-solvents in research include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

  • Polyethylene glycols (PEGs)[7]

  • Propylene glycol

To use a co-solvent, you typically prepare a concentrated stock solution of your compound in the neat co-solvent and then dilute it into your aqueous medium. It is important to determine the optimal percentage of the co-solvent that maintains the solubility of your compound without negatively impacting your experimental system.

Troubleshooting Guide: Instability Issues

Guidance on identifying and preventing the degradation of nitroaromatic compounds during your experiments.

FAQ 5: I suspect my nitroaromatic compound is degrading during my experiment. What are the common signs of degradation?

Degradation of your compound can lead to inaccurate and unreliable experimental results. Common signs of degradation include:

  • Color Change: A change in the color of your solution over time can indicate a chemical transformation.

  • Precipitation: The formation of an unexpected precipitate can be a sign of degradation, where the degradation product is less soluble than the parent compound.

  • Changes in Chromatographic Profile: When analyzing your sample by techniques like HPLC or GC, the appearance of new peaks or a decrease in the area of the parent compound's peak suggests degradation.[8]

  • Loss of Biological Activity: A decrease in the expected biological activity of your compound could be due to its degradation into inactive products.

FAQ 6: How can I test the stability of my nitroaromatic compound?

To formally assess the stability of your compound, you can perform a forced degradation study . This involves subjecting your compound to various stress conditions to accelerate its degradation.[9] Common stress conditions include:

  • Acidic and Basic Conditions: Exposure to acidic and basic solutions can induce hydrolysis.[10]

  • Oxidative Conditions: Treatment with an oxidizing agent, such as hydrogen peroxide, can reveal susceptibility to oxidation.

  • Thermal Stress: Heating the compound at elevated temperatures can assess its thermal stability.[11][12][13]

  • Photostability: Exposing the compound to UV or visible light can determine its sensitivity to photodegradation.[14]

The degradation products can then be identified and quantified using analytical techniques like HPLC-MS.[8][9]

FAQ 7: My nitroaromatic compound is sensitive to light. How can I protect it?

If your compound is photolabile, it is crucial to protect it from light to prevent degradation. Here are some practical steps:

  • Use Amber Glassware: Store stock solutions and conduct experiments in amber-colored glass vials or flasks that block UV and blue light.

  • Wrap in Aluminum Foil: For containers that are not amber, wrapping them in aluminum foil is an effective way to block out light.

  • Work in a Darkened Room: When handling the compound, especially in solution, minimize its exposure to ambient light by working in a dimly lit area or under a fume hood with the sash down.

  • Store in the Dark: Always store solutions of photosensitive compounds in the dark, such as in a closed cabinet or refrigerator.

FAQ 8: Does temperature affect the stability of my nitroaromatic compound?

Yes, temperature can significantly impact the stability of nitroaromatic compounds.[11][12][13]

  • Increased Degradation Rate: As a general rule, chemical reaction rates, including degradation reactions, increase with temperature. Storing your compounds and solutions at lower temperatures (e.g., 4°C or -20°C) can slow down degradation.

  • Thermal Decomposition: At high temperatures, nitroaromatic compounds can undergo thermal decomposition, which can sometimes be explosive.[11][12][13] It is important to be aware of the decomposition temperature of your specific compound.

Quantitative Data Hub

Table 1: Solubility of Selected Nitroaromatic Compounds in Various Solvents

CompoundSolventSolubility
2-Chloro-4-nitrobenzene-1,3-diamineWaterPoorly soluble[6]
Dimethylformamide (DMF)Good solubility[6]
Dimethyl Sulfoxide (DMSO)Good solubility[6]
AcetoneModerate solubility[6]
EthanolModerate solubility[6]
3-NitrocoumarinDimethyl Sulfoxide (DMSO)High solubility[15]
2,4,6-Trinitrotoluene (TNT)WaterModerately soluble[16]

Table 2: Thermal Stability of Common Nitroaromatic Compounds

CompoundAbbreviationDecomposition Onset (°C)
2,4,6-TrinitrotolueneTNT~245-255
2,4-DinitrotolueneDNT~250-280
1,3,5-TrinitrobenzeneTNB~310
Picric AcidTNP~295-310
NitroguanidineNQ~230-250

Note: Decomposition temperatures can vary with experimental conditions such as heating rate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of a poorly water-soluble nitroaromatic compound in an aqueous buffer using a co-solvent.

Materials:

  • Nitroaromatic compound

  • Co-solvent (e.g., DMSO, ethanol)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Methodology:

  • Prepare a Concentrated Stock Solution: a. Accurately weigh a small amount of the nitroaromatic compound. b. Dissolve the compound in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10 mM, 50 mM). c. Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a water bath or sonication can be used to aid dissolution.[2]

  • Dilute the Stock Solution: a. To a known volume of the aqueous buffer, add the required volume of the stock solution to achieve the final desired concentration. b. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Formulation: a. After adding the stock solution, continue to vortex the final solution for another minute. b. Visually inspect the solution for any signs of precipitation. A clear solution indicates that the compound is fully dissolved. c. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Protocol 2: Forced Degradation Study to Assess Compound Stability

Objective: To evaluate the stability of a nitroaromatic compound under various stress conditions.

Materials:

  • Nitroaromatic compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Oven

  • Photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M HCl. b. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). c. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M NaOH. b. Keep the solution at room temperature for a specified period. c. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: a. Place a sample of the stock solution in an oven at a controlled high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: a. Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: a. Analyze all the stressed samples, along with a control sample (untreated stock solution), by a validated stability-indicating HPLC method. b. Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Visual Workflow Guides

G start Compound Precipitates in Aqueous Buffer is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_adjustment Use pH Adjustment is_ionizable->ph_adjustment Yes can_tolerate_cosolvent Can the assay tolerate a co-solvent? is_ionizable->can_tolerate_cosolvent No/Neutral use_cosolvent Use a Co-solvent System (e.g., Ethanol, PEG) can_tolerate_cosolvent->use_cosolvent Yes use_cyclodextrins Use Cyclodextrins can_tolerate_cosolvent->use_cyclodextrins No advanced_methods Consider Advanced Methods (e.g., Nanosuspension) use_cyclodextrins->advanced_methods

Caption: Decision tree for selecting a solubility enhancement strategy.

G start Start: Stability Study prepare_stock Prepare Stock Solution of Compound start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid_base Acid/Base Hydrolysis stress_conditions->acid_base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photostability (Light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid_base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Data: Identify Degradants & Calculate Degradation Rate analysis->data_evaluation end End: Stability Profile data_evaluation->end

Caption: Experimental workflow for a typical stability study.

References

improving yield and purity in catalytic hydrogenation of nitro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of nitro compounds for improved yield and purity.

Frequently Asked questions (FAQs)

Q1: What are the initial checks to perform when a catalytic hydrogenation of a nitro compound results in low yield or incomplete conversion?

When encountering low yield or incomplete conversion, a systematic approach to troubleshooting is essential. Begin by verifying the integrity of your reaction setup and reagents. Key initial checks include:

  • Hydrogen Supply: Ensure a consistent and adequate supply of hydrogen gas. Check for leaks in the system and verify the pressure regulator is functioning correctly. For reactions at atmospheric pressure, ensure the balloon or bladder is sufficiently filled.

  • Catalyst Activity: The catalyst is a critical component.[1] If possible, test the catalyst with a known, reliable reaction to confirm its activity. Catalysts can deactivate over time due to improper storage or exposure to air.[1] Always use fresh, high-quality catalysts from a reputable supplier.

  • Reagent Purity: Impurities in the nitro compound substrate or solvent can act as catalyst poisons.[2][3] Ensure the purity of your starting materials.

  • Solubility: The nitro compound must be soluble in the chosen solvent to ensure efficient contact with the catalyst.[1] If solubility is an issue, consider alternative solvents or the use of a co-solvent system. Protic co-solvents can often be beneficial in hydrogenation reactions.[1][4]

Q2: My reaction is producing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?

The formation of intermediates such as hydroxylamines and nitroso compounds, and their subsequent condensation to azoxy or azo compounds, is a common issue.[1][5] To enhance selectivity for the amine product:

  • Reaction Conditions: Proper control of reaction parameters is crucial. Elevated temperatures can sometimes lead to an increase in side products.[1] Monitor the reaction temperature closely, especially for exothermic reactions.

  • Catalyst Choice and Loading: The choice of catalyst can influence selectivity. Palladium on carbon (Pd/C) is a common choice, but others like platinum on carbon (Pt/C) or Raney Nickel may offer better results for specific substrates.[6] Increasing the catalyst loading might also help to drive the reaction to completion and reduce intermediates.[1]

  • Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure can favor the complete reduction to the amine.[1][4]

  • Additives: In some cases, the addition of small amounts of acids or bases can modify the catalyst surface and improve selectivity. For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[7]

Q3: I suspect my catalyst is being poisoned. What are common catalyst poisons in nitro compound hydrogenation and how can I avoid them?

Catalyst poisoning is a frequent cause of reaction failure and is often irreversible.[3][8] Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons for noble metal catalysts.[2][3][9] These can be present as impurities in the starting material or solvents.

  • Halides: Organic and inorganic halides can deactivate catalysts.[3]

  • Heavy Metals: Trace amounts of metals like mercury, lead, and arsenic can poison the catalyst.[2][9]

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO can strongly adsorb to the catalyst's active sites.[3][9]

  • Nitrogen Compounds: Some nitrogen-containing functional groups can act as inhibitors.[3]

To avoid catalyst poisoning, ensure the purity of all reagents and the hydrogen gas. If poisoning is suspected from the substrate, it may require purification before the hydrogenation step.

Q4: How do I choose the right solvent for my catalytic hydrogenation?

The ideal solvent should:

  • Dissolve the Substrate: Good solubility of the nitro compound is critical for a successful reaction.[1]

  • Be Inert: The solvent should not react under the hydrogenation conditions.

  • Facilitate Hydrogen Transfer: Protic solvents like ethanol and methanol are often good choices as they can aid in the hydrogenation process.[1][4] Other common solvents include ethyl acetate, tetrahydrofuran (THF), and acetic acid.[1] For very hydrophobic substrates, THF is often a suitable choice.[4]

  • Allow for Easy Product Isolation: Consider the boiling point and other physical properties of the solvent for straightforward workup and product purification.

Q5: How can I monitor the progress of the reaction to determine its endpoint?

Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.[1]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the consumption of the nitro compound and the formation of the amine product.[1][10]

  • Hydrogen Uptake: In a closed system, monitoring the decrease in hydrogen pressure is a direct measure of reaction progress.[5]

  • Spectroscopic Methods: Techniques like in-situ FT-IR can provide real-time information on the concentration of reactants and products.[11][12]

Troubleshooting Guides

Guide 1: Low or No Conversion

This guide provides a step-by-step approach to diagnose and resolve issues of low or no conversion in the catalytic hydrogenation of nitro compounds.

Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low/No Conversion Observed check_h2 Check H2 Supply & System Integrity start->check_h2 check_catalyst Evaluate Catalyst Activity check_h2->check_catalyst check_reagents Verify Reagent Purity & Solubility check_catalyst->check_reagents check_conditions Review Reaction Conditions (Temp, Pressure, Stirring) check_reagents->check_conditions re_run Re-run Experiment with Fresh Reagents/Catalyst check_conditions->re_run If issues found optimize Optimize Reaction Conditions check_conditions->optimize If no obvious issues

Caption: A workflow to troubleshoot low conversion in catalytic hydrogenation.

Potential Cause Troubleshooting Steps Recommended Actions
Inactive Catalyst - Use a fresh batch of catalyst.- Test the catalyst with a standard reaction (e.g., hydrogenation of nitrobenzene).- Ensure proper storage of the catalyst (e.g., under inert atmosphere for pyrophoric catalysts like Raney Nickel).- Purchase a new batch of catalyst.- If catalyst is old or has been improperly stored, it has likely deactivated.
Catalyst Poisoning - Review the purity of the substrate, solvent, and hydrogen gas.- Pre-treat the substrate to remove potential poisons (e.g., by passing through a plug of silica or activated carbon).- Purify starting materials.- Use high-purity hydrogen gas.
Poor Solubility - Visually inspect the reaction mixture for undissolved starting material.- Try sonicating a small sample to see if it dissolves.- Change to a more suitable solvent.- Use a co-solvent system (e.g., THF/ethanol).- Increase the reaction temperature if the substrate and product are stable.
Insufficient Hydrogen - Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen source is not depleted.- Re-assemble and leak-test the apparatus.- Refill or replace the hydrogen source.
Inadequate Mixing - Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.- Increase the stirring rate.
Guide 2: Poor Selectivity and By-product Formation

This guide addresses the challenge of controlling selectivity and minimizing the formation of unwanted by-products.

Reaction Pathway and Potential Side Products

ReactionPathway Nitro Ar-NO2 (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (Amine) Hydroxylamine->Amine +2H Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo +2H

Caption: The reduction pathway of nitro compounds and common side reactions.

Side Product Potential Cause Recommended Actions
Hydroxylamine (Ar-NHOH) - Incomplete reduction.- Insufficient catalyst activity or loading.- Low hydrogen pressure.- Increase reaction time.- Increase catalyst loading.- Increase hydrogen pressure.- Consider a more active catalyst (e.g., PtO2).
Nitroso (Ar-NO) - A short-lived intermediate that can accumulate under certain conditions.- Similar to addressing hydroxylamine formation; ensure conditions favor complete reduction.
Azoxy (Ar-N(O)=N-Ar) and Azo (Ar-N=N-Ar) Compounds - Condensation of nitroso and hydroxylamine intermediates.[5]- Can be favored by higher temperatures and certain catalysts.- Optimize reaction temperature; lower temperatures may be beneficial.- Ensure efficient stirring to minimize localized high concentrations of intermediates.- The choice of catalyst and solvent can significantly impact the formation of these by-products.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitrobenzene Reduction

CatalystTypical Loading (mol%)SolventTemperature (°C)Pressure (atm H₂)Typical Yield (%)Notes
10% Pd/C1 - 10Ethanol25 - 501 - 5>95Most common and versatile catalyst.[6]
5% Pt/C1 - 5Ethyl Acetate251>98Highly active, may reduce other functional groups.
Raney Nickel10 - 20 (wt%)Methanol25 - 601 - 10>90Pyrophoric, requires careful handling. Good for substrates with halogens.[6]
5% Rh/C1 - 5THF251>95Can be used for more challenging reductions.

Table 2: Influence of Reaction Parameters on Yield and Purity

ParameterEffect on YieldEffect on Purity
Temperature Increasing temperature generally increases reaction rate, but can lead to catalyst sintering and decreased yield over time.Higher temperatures can promote the formation of side products, thus decreasing purity.[1]
Pressure Higher hydrogen pressure can increase the reaction rate and drive the reaction to completion, improving yield.Can help to minimize the accumulation of intermediates, leading to higher purity.[1]
Catalyst Loading Increasing catalyst loading typically increases the reaction rate and can improve the final conversion and yield.A higher catalyst loading can help to ensure complete reduction, thus improving purity by minimizing intermediates.
Solvent A solvent that fully dissolves the substrate is crucial for achieving high yield.The choice of solvent can influence the reaction pathway and the formation of by-products.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene using Pd/C

This protocol provides a general method for the reduction of an aromatic nitro compound to the corresponding aniline using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Nitroarene (1.0 eq)

  • 10% Palladium on carbon (1-10 mol % Pd)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation vessel (e.g., Parr shaker, flask with hydrogen balloon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve the nitroarene in the chosen solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.

  • System Purge: Seal the reaction vessel and purge the system with hydrogen gas 3-5 times to remove any air.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) or affix a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by TLC, HPLC, or by observing hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization, distillation, or column chromatography.[13]

Safety Precautions:

  • Catalytic hydrogenation should be conducted in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care under an inert atmosphere or solvent.

  • The reduction of nitro compounds is often highly exothermic.[5][14] Monitor the reaction temperature, especially on a larger scale.

Decision Flowchart for Reduction Method Selection

ReductionSelection start Select Reduction Method for Ar-NO2 functional_groups Are other reducible functional groups present? start->functional_groups catalytic_hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) functional_groups->catalytic_hydrogenation No metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl2) functional_groups->metal_acid Yes (acid-stable) chemoselective_reagent Choose Chemoselective Reagent (e.g., SnCl2, Fe/NH4Cl) functional_groups->chemoselective_reagent Yes (acid-sensitive)

Caption: A flowchart to aid in selecting an appropriate nitro group reduction method.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize catalytic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides systematic approaches to address common challenges encountered during the application of DoE for catalytic reactions.

Issue 1: My initial screening experiments are showing very low or no product yield across all runs.

  • Question: What should I do if my DoE screening design results in consistently low or zero yield for my catalytic reaction?

  • Answer: Consistently low or zero yields across a screening design often indicate that the chosen experimental space is outside the viable range for the reaction.[1][2] Before committing to a full DoE, it is advisable to run preliminary, informal experiments at the extreme ends of your proposed factor ranges to ensure some level of reactivity.[2] Also, verify the quality and purity of all starting materials, catalysts, and reagents.[2] It's possible that the selected factors (e.g., temperature, pressure) are not the most influential ones, and another critical variable has been overlooked.[3]

Issue 2: The statistical model from my DoE analysis has a poor fit (low R-squared) and is not predictive.

  • Question: My DoE analysis resulted in a model with a low R-squared value. How can I troubleshoot this?

  • Answer: A low R-squared value suggests that the model does not adequately explain the variability in your response (e.g., yield). Several factors could be at play:

    • Inclusion of Insignificant Factors: The model may include factors that have little to no effect on the reaction. In such cases, a new design focusing on the most significant variables may be necessary.

    • Non-linear Behavior: The relationship between the factors and the response may be non-linear.[1] A simple linear model, often used in initial screening designs, will not capture this curvature. Moving to a higher-resolution design, like a Response Surface Methodology (RSM) design (e.g., Box-Behnken or Central Composite), can model these quadratic effects.[1][4]

    • Experimental Error: High experimental variability can obscure the true effects of the factors. It is recommended to include multiple center points in your design to assess the degree of experimental error and reproducibility.[5]

    • Missing Important Factors: A critical factor influencing the reaction may not have been included in the experimental design.[3]

Issue 3: My model is statistically significant, but it also shows a significant "Lack-of-Fit".

  • Question: What does a significant "Lack-of-Fit" mean for my DoE model, and how should I proceed?

  • Answer: A significant Lack-of-Fit test indicates that the model does not adequately describe the relationship between the factors and the response, even though some factors are statistically significant.[6] This often points to the need for a more complex model. For instance, if you are using a linear model, there might be significant curvature in the response surface that requires quadratic terms to be modeled accurately.[6] Before discarding the model, it's crucial to examine the residual plots to understand the nature of the inadequacy.[6] If the "magnitude of the miss" is not practically significant for your process, the model might still be useful.[6] However, for a more robust understanding and optimization, consider augmenting your design with axial points (as in a Central Composite Design) to estimate quadratic terms.

Frequently Asked Questions (FAQs)

Q1: What is the difference between screening and optimization designs in DoE for catalysis?

A1: Screening designs, such as fractional factorial designs, are used in the initial stages of experimentation to efficiently identify the most influential factors from a larger set of variables.[7] The goal is to distinguish the "vital few" factors from the "trivial many".[7] Optimization designs, like Response Surface Methodology (RSM) designs (e.g., Box-Behnken and Central Composite), are employed once the key factors have been identified.[5][7] These designs use more levels for each factor and are capable of modeling curvature, allowing for a more precise determination of the optimal reaction conditions.[5][8]

Q2: How do I handle categorical variables like catalyst type or solvent in my DoE?

A2: While DoE is most powerful for continuous variables (e.g., temperature, concentration), categorical variables can be incorporated.[4] For a small number of categorical variables, they can be included in the design. However, with many levels, the number of required experiments can become very large.[9] A common strategy is to first perform a screening of the categorical variables using a One-Variable-at-a-Time (OVAT) approach to identify the best-performing catalyst or solvent.[4] Then, with the best categorical variable selected, proceed with a DoE to optimize the continuous variables.[4] Alternatively, for some categorical variables like ligands, it may be possible to describe them using continuous parameters such as their Tolman cone angle.[4]

Q3: Some of my experiments resulted in 0% yield. How does this affect the DoE analysis?

A3: Zero-yield results are considered empty data points in a DoE and do not contribute to the optimization model.[1] Too many such results can skew the analysis and lead to a poor model fit.[1] This is a key reason why DoE is more effective for process optimization rather than for initial reaction discovery.[1] If you encounter several zero-yield runs, it is a strong indication that the boundaries of your experimental space need to be redefined to ensure a quantifiable response is achieved for all experimental runs.[4]

Q4: How do I validate the optimized conditions predicted by my DoE model?

A4: The final and most critical step in a DoE study is to perform confirmation experiments at the predicted optimal conditions.[2][4] The model is a statistical prediction, and its validity must be confirmed through actual experimental runs.[4] If the experimental results are consistent with the model's prediction, it validates the model and the optimization process. If not, it may be necessary to revisit the model, potentially by adding more experimental runs or considering other factors.

Data Presentation

The following table illustrates how quantitative data from a DoE study for optimizing a catalytic reaction can be summarized. This example is for a hypothetical Suzuki coupling reaction optimized using a Box-Behnken design with three factors: Temperature, Catalyst Loading, and Base Equivalents. The response is the reaction yield.

Run OrderTemperature (°C)Catalyst Loading (mol%)Base EquivalentsYield (%)
1801.02.075
21001.02.088
3802.02.082
41002.02.095
5801.51.578
61001.51.591
7901.01.585
8902.01.593
9901.52.596
10901.52.597
11901.02.589
12902.02.598
13901.52.094
14901.52.095
15901.52.094

Experimental Protocols

Protocol 1: Two-Level Full Factorial Design for Screening

This protocol outlines the methodology for a 2³ full factorial design to screen three factors: Temperature, Pressure, and Catalyst Concentration.

  • Define Objective: Identify the most significant factors affecting the reaction yield.

  • Identify Factors and Levels:

    • Factor A: Temperature (Low: 60°C, High: 80°C)

    • Factor B: Pressure (Low: 1 atm, High: 3 atm)

    • Factor C: Catalyst Concentration (Low: 0.5 mol%, High: 1.5 mol%)

  • Design the Experiment: A 2³ full factorial design requires 2x2x2 = 8 experimental runs. It is also recommended to include 3-5 center point runs to assess reproducibility.

  • Perform Experiments:

    • Set up the reactor for each of the 8 unique combinations of high and low factor levels, plus the center point runs.

    • For each run, charge the reactor with the starting materials and the specified catalyst concentration.

    • Set the temperature and pressure to the values dictated by the design matrix for that run.

    • Run the reaction for a fixed duration.

    • After completion, quench the reaction and analyze the product mixture to determine the yield (the response).

  • Analyze Results: Input the yield for each run into statistical software to determine the main effects of each factor and any interaction effects.

Protocol 2: Box-Behnken Design for Optimization

This protocol describes a Box-Behnken design for optimizing three key factors identified from a screening experiment.

  • Define Objective: To find the optimal combination of Temperature, Catalyst Loading, and Reaction Time to maximize yield.

  • Identify Factors and Levels: Each factor is set at three levels: -1 (low), 0 (center), and +1 (high).

    • Factor A: Temperature (70°C, 85°C, 100°C)

    • Factor B: Catalyst Loading (0.8 mol%, 1.2 mol%, 1.6 mol%)

    • Factor C: Reaction Time (4 h, 8 h, 12 h)

  • Design the Experiment: A Box-Behnken design for three factors requires 15 experiments, including 3 center point replicates.[10] The design consists of combinations where one factor is at its center level while the other two are at their high or low levels, plus the center point runs.[11]

  • Perform Experiments:

    • Execute the 15 experimental runs according to the specific combinations of factor levels generated by the DoE software.

    • Ensure precise control over setting the temperature, catalyst loading, and reaction time for each run.

    • Analyze the yield for each experiment.

  • Analyze the Results: Use statistical software to fit a quadratic model to the experimental data. This will generate a response surface plot that visualizes the relationship between the factors and the yield, allowing for the identification of the optimal conditions.[10]

Visualizations

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Potential Factors (Temp, Pressure, Catalyst Type, etc.) A->B C Screen Categorical Variables (e.g., Solvent, Ligand) B->C E Screening Design (Factorial) Identify Significant Continuous Factors B->E If no categorical variables D Select Best Categorical Variables C->D D->E F Analyze Screening Results (Main Effects, Interactions) E->F G Optimization Design (RSM) (e.g., Box-Behnken) F->G H Build Predictive Model (Response Surface) G->H I Predict Optimal Conditions H->I J Validate with Confirmation Experiments I->J

Caption: General workflow for optimizing catalytic reactions using a sequential DoE approach.

Troubleshooting_Workflow Start DoE Model Shows Poor Fit (Low R-squared) Check1 Are there many zero-yield results? Start->Check1 Action1 Redefine Experimental Space (Ensure quantifiable response) Check1->Action1 Yes Check2 Is experimental error high? (Check center points) Check1->Check2 No Action1->Start Re-run DoE Action2 Improve Experimental Precision and Repeat Runs Check2->Action2 Yes Check3 Does the model show significant 'Lack of Fit'? Check2->Check3 No Action3 Move to a Higher-Order Design (e.g., RSM) to Model Curvature Check3->Action3 Yes Check4 Are there insignificant factors in the model? Check3->Check4 No End Model Improved Action3->End Action4 Refine Model by Removing Insignificant Factors Check4->Action4 Yes Action4->End

Caption: Troubleshooting workflow for a DoE model with a poor statistical fit.

References

Technical Support Center: Reaction Monitoring for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques used in reaction monitoring.

Frequently Asked questions (FAQs)

Q1: Which technique is most suitable for rapid, qualitative monitoring of my piperidine synthesis?

A1: Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative monitoring of organic reactions.[1] It allows for a quick determination of the presence of starting material and the formation of products.[1]

Q2: My piperidine derivative is not UV-active. How can I visualize it on a TLC plate?

A2: If your compound is not UV-active, you can use a variety of staining methods for visualization.[2] Stains like potassium permanganate are effective for visualizing oxidizable functional groups such as amines.[3] Another option is to expose the plate to iodine vapors, which can visualize many organic compounds.[3]

Q3: Why is derivatization often necessary for the GC-MS analysis of piperidine derivatives?

A3: Derivatization is often employed in the GC-MS analysis of piperidines to increase volatility and thermal stability, and to improve chromatographic peak shape by masking the basicity of the piperidine nitrogen, which can cause peak tailing.[4]

Q4: I am observing two peaks for my pure piperidine derivative in HPLC analysis. What could be the cause?

A4: The appearance of two peaks for a pure piperidine derivative in its free base form can be due to differential ionization or interaction with the stationary phase.[5] This can often be resolved by adjusting the mobile phase pH with a buffer.[5]

Q5: Can I use NMR to determine the yield of my reaction without isolating the product?

A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the in-situ yield of a reaction without the need for isolating the product.[6] This is achieved by comparing the integral of a product peak to the integral of a known amount of an internal standard.[7]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots Sample is overloaded.[3] The compound is acidic or basic and interacting strongly with the silica gel.[2][8]Dilute the sample solution before spotting.[3] For basic compounds like piperidines, add a small amount of a base (e.g., 0.1–2.0% triethylamine) to the mobile phase.[3]
Spots are not visible The compound is not UV-active. The sample is too dilute. The compound is volatile and has evaporated.Use a staining method for visualization (e.g., potassium permanganate, iodine).[3] Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3]
Uneven solvent front The TLC plate is touching the side of the developing chamber. The silica gel on the plate is damaged.Ensure the plate is not in contact with the chamber walls. Use a new, undamaged TLC plate.
Reactant and product have very similar Rf values The solvent system is not providing adequate separation.Try a different solvent system with a different polarity. A co-spot (spotting the reaction mixture on top of the starting material) can help determine if the reaction is complete.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Solution(s)
Peak Tailing Interaction of the basic piperidine nitrogen with active sites in the inlet liner or on the column.[10] Column contamination.[11] Improper column installation.[11]Use a deactivated inlet liner.[12] Trim the first few centimeters of the column.[10] Derivatize the amine to reduce its basicity.[13] Re-install the column correctly.[11]
Only some analyte peaks tail Active sites in the system are affecting specific compounds.[14]"Prime" the system by injecting a high-concentration standard of the problematic compounds to passivate active sites.[14]
No peaks or very small peaks The compound may not be volatile enough or is thermally unstable.Derivatize the piperidine derivative to increase its volatility and thermal stability.[13]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Peak Tailing Secondary interactions between the protonated basic piperidine and residual silanol groups on the stationary phase.[15]Add a buffer to the mobile phase to control the pH. Working at a low pH (<3) can ensure full protonation of silanol groups.[16] Use a column with end-capping to reduce the number of free silanol groups.
Multiple peaks for a single compound The compound exists in different ionization states.[5]Adjust the mobile phase pH with a buffer to ensure a single ionic form of the analyte.[5]
Poor retention of polar piperidine derivatives The compound is too polar for the reversed-phase column.Use an ion-pairing agent like heptafluorobutyric acid (HFBA) to increase retention.[17] Consider using a more polar column or a different chromatographic mode like HILIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Distorted spectral lineshapes during reaction monitoring Changes in sample homogeneity as the reaction progresses.[18]Use a "lockless" experiment if a deuterated solvent cannot be used. Advanced data processing techniques can help quantify distorted spectra.[18]
Inaccurate quantitative results Incomplete relaxation of nuclei between pulses. Non-uniform excitation of all resonances.Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters. This is typically 5 times the longest T1 of the nuclei of interest.[7]

Quantitative Data Summary

Table 1: HPLC-UV Method for Piperine Analysis
Parameter Value Reference
Linearity Range5 - 50 µg/mL[19]
Correlation Coefficient (r²)0.9999[19]
Accuracy (% Recovery)101.3%[19]
Precision (Repeatability, %RSD)0.38%[19]
Limit of Detection (LOD)0.015 µg/mL[19]
Limit of Quantification (LOQ)0.044 µg/mL[19]
Table 2: HPLC-UV Method for Derivatized Piperidine
  • Derivatizing Agent: 4-Toluene Sulfonyl Chloride[20]

Parameter Value Reference
Linearity Range0.44 - 53.33 µg/mL[20]
Correlation Coefficient (r²)0.9996[20]
Average Recovery101.82%[20]
Limit of Detection (LOD)0.15 µg/mL[20]
Limit of Quantification (LOQ)0.44 µg/mL[20]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a developing chamber to a depth of about 0.5 cm.[9] Close the chamber and allow it to saturate.

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[21] Use a capillary tube to spot a small amount of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[9]

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[22] Allow the solvent to ascend the plate until it is about 1 cm from the top.[22]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[21] Visualize the spots under a UV lamp.[9] If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.[3]

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[22]

Protocol 2: GC-MS Analysis of Volatile Piperidine Derivatives
  • Sample Preparation: Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[23] If necessary, perform a derivatization step (e.g., acylation) to improve volatility.[23]

  • GC-MS Instrumentation and Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[23]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[23]

    • Inlet Temperature: 250 - 280 °C.[23]

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp to a high temperature (e.g., 250-300 °C) to elute the analyte.[23]

    • Injection Mode: Split or splitless, depending on the analyte concentration.[23]

  • Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 3: HPLC-UV Analysis of Piperidine Derivatives
  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the mobile phase.[19] If the piperidine derivative lacks a UV chromophore, perform a pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[20]

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column is commonly used.[20]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[20]

    • Flow Rate: Typically 1.0 mL/min.[20]

    • Detection: UV detector set at an appropriate wavelength for the analyte or its derivative.

  • Quantitative Analysis: Construct a calibration curve by injecting standards of known concentrations.[19] Determine the concentration of the starting material and product in the reaction mixture at different time points.

Protocol 4: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve a known mass of the starting material in a deuterated solvent. Add a known mass of an internal standard. The internal standard should have a simple spectrum with at least one peak that does not overlap with any reactant or product signals.[24]

  • NMR Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular time intervals.[18] Ensure that the relaxation delay (D1) is long enough for complete relaxation of all relevant protons (typically 5 times the longest T1).[7]

  • Data Processing and Analysis: Process the spectra (phasing and baseline correction).[24] Integrate the signals of the starting material, product, and the internal standard.

  • Calculate Conversion and Yield: The conversion and yield can be calculated using the following equation:[7]

    • Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

      • Where: I = integral area, N = number of protons for the signal, M = molar mass, m = mass, P = purity, 'a' = analyte, and 'std' = standard.[24]

Mandatory Visualization

TroubleshootingWorkflow start Reaction Monitoring Issue (e.g., poor separation, peak tailing) identify_technique Identify Analytical Technique start->identify_technique tlc TLC identify_technique->tlc TLC gcms GC-MS identify_technique->gcms GC-MS hplc HPLC identify_technique->hplc HPLC nmr NMR identify_technique->nmr NMR tlc_issue TLC Issue? tlc->tlc_issue gcms_issue GC-MS Issue? gcms->gcms_issue hplc_issue HPLC Issue? hplc->hplc_issue nmr_issue NMR Issue? nmr->nmr_issue streaking Streaking/Elongation? tlc_issue->streaking Yes overloaded Dilute Sample streaking->overloaded Overloaded? add_base Add Base to Mobile Phase (e.g., Triethylamine) streaking->add_base Basic Compound? peak_tailing_gc Peak Tailing? gcms_issue->peak_tailing_gc Yes deactivate_liner Use Deactivated Liner peak_tailing_gc->deactivate_liner Active Site Interaction? derivatize_gc Derivatize Sample peak_tailing_gc->derivatize_gc Polar Compound? peak_tailing_hplc Peak Tailing? hplc_issue->peak_tailing_hplc Yes multiple_peaks Multiple Peaks for Pure Compound? hplc_issue->multiple_peaks No, other issue adjust_ph Adjust Mobile Phase pH peak_tailing_hplc->adjust_ph multiple_peaks->adjust_ph Yes distorted_lineshape Distorted Lineshape? nmr_issue->distorted_lineshape Yes inaccurate_qnmr Inaccurate qNMR? nmr_issue->inaccurate_qnmr No, other issue use_lockless Use Lockless Experiment distorted_lineshape->use_lockless increase_d1 Increase Relaxation Delay (D1) inaccurate_qnmr->increase_d1 Yes

Caption: Troubleshooting workflow for reaction monitoring techniques.

References

Technical Support Center: Catalyst Selection for Hydrogenation of Halonitroheterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of halonitroheterocycles. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the carbon-halogen bond.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the hydrogenation of halonitroheterocycles.

Problem 1: Significant Dehalogenation Observed

Dehalogenation is the most common side reaction. Its extent is influenced by the catalyst, solvent, additives, and reaction conditions.

Troubleshooting Workflow:

G start Dehalogenation Observed cat_choice Evaluate Catalyst Choice start->cat_choice pd_c Using Pd/C? cat_choice->pd_c switch_cat Switch to a less active catalyst for C-X bond hydrogenolysis: - Raney Nickel - Sulfided Pt/C - Pt-V/C or Pt-Fe complexes pd_c->switch_cat Yes additives Incorporate Additives pd_c->additives No reaction_params Optimize Reaction Parameters switch_cat->reaction_params non_metal Consider non-catalytic methods: - SnCl2/HCl - Fe/HCl non_metal->reaction_params acidic_medium Add a small amount of acid (e.g., HCl, H3PO4, Acetic Acid) to suppress dehalogenation. additives->acidic_medium acidic_medium->reaction_params temp_pressure Lower Temperature and/or Hydrogen Pressure reaction_params->temp_pressure solvent Change Solvent (e.g., ethers like THF may be better than alcohols) temp_pressure->solvent concentration Adjust Substrate Concentration (Lower concentration can sometimes reduce dehalogenation) solvent->concentration end Dehalogenation Minimized concentration->end

Caption: Troubleshooting workflow for dehalogenation.

Detailed Guidance:

  • Catalyst Selection: Palladium on carbon (Pd/C) is highly active and often promotes dehalogenation, especially with iodo- and bromo-substituted heterocycles.[1][2] Raney Nickel is a common alternative that is less prone to causing dehalogenation.[1][2] Platinum-based catalysts, particularly those modified with other metals like vanadium or iron, can also offer high selectivity.[3] For particularly sensitive substrates, non-catalytic methods using reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media are effective at avoiding dehalogenation.[3][4]

  • Use of Additives: The addition of a small amount of a strong or moderately strong acid can significantly inhibit dehalogenation when using catalysts like platinum on charcoal.[5] The acid is thought to protonate the resulting amino group, deactivating the ring towards further reduction.

  • Reaction Parameters: Lowering the reaction temperature and hydrogen pressure can reduce the rate of dehalogenation. The choice of solvent can also play a crucial role; for instance, dialkyl ethers like THF have been shown to improve selectivity compared to alcohols in some cases.[3] Additionally, decreasing the substrate concentration has been observed to reduce dehalogenation.[3]

Problem 2: Incomplete or Sluggish Reaction

Slow or incomplete reduction of the nitro group can be due to several factors, including catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Workflow:

G start Incomplete/Sluggish Reaction catalyst_activity Check Catalyst Activity start->catalyst_activity fresh_catalyst Use fresh, high-quality catalyst. Ensure proper storage and handling. catalyst_activity->fresh_catalyst catalyst_loading Increase catalyst loading. fresh_catalyst->catalyst_loading poisoning Consider Catalyst Poisoning catalyst_loading->poisoning sulfur_nitrogen Substrate or impurities containing sulfur or other nitrogen heterocycles can poison the catalyst. poisoning->sulfur_nitrogen Yes reaction_conditions Optimize Reaction Conditions poisoning->reaction_conditions No purify_substrate Purify starting material. sulfur_nitrogen->purify_substrate purify_substrate->reaction_conditions temp_pressure Increase Temperature and/or Hydrogen Pressure (cautiously). reaction_conditions->temp_pressure solvent_mixing Ensure adequate solvent and vigorous stirring for good mass transfer. temp_pressure->solvent_mixing h2_source Evaluate Hydrogen Source solvent_mixing->h2_source h2_gas Ensure high-purity hydrogen gas. h2_source->h2_gas transfer_reagent If using transfer hydrogenation (e.g., ammonium formate), ensure sufficient equivalents are used. h2_source->transfer_reagent end Reaction Complete h2_gas->end transfer_reagent->end

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Guidance:

  • Catalyst Activity and Loading: Catalysts can lose activity over time or due to improper storage. Using fresh catalyst is recommended. Increasing the catalyst loading can also improve the reaction rate.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Sulfur compounds are well-known poisons for many hydrogenation catalysts. The product amine itself can sometimes inhibit the catalyst at high concentrations.

  • Reaction Conditions: Increasing the temperature and/or hydrogen pressure will generally increase the reaction rate, but this must be balanced with the risk of increased dehalogenation. Ensure efficient stirring to overcome mass transfer limitations.

  • Hydrogen Source: For gas-phase hydrogenation, ensure the hydrogen is of high purity. For catalytic transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, hydrazine) is used.[6][7]

Catalyst Performance Data

The following tables summarize quantitative data for the hydrogenation of various halonitro compounds. Note that direct comparison between different studies can be challenging due to variations in reaction conditions.

Table 1: Hydrogenation of Halonitrobenzenes

SubstrateCatalystSolventTemp (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity to Haloaniline (%)Reference
2-Chloronitrobenzene5% Sulfided Pt/CNeat120140 psi10>99>99.8[8]
2,5-Dichloronitrobenzene1% Pt/CNeat90-95140 psi3>9995.6 (Yield)[8]
1-Iodo-4-nitrobenzenePt-V/CTHFRT1 atm0.0899.599[3]
1-Iodo-4-nitrobenzeneRaney CoTHF805 bar1.582>98[3]
p-ChloronitrobenzenePt/ZrO₂/MCM-22Ethanol400.7 MPa1.5>99.999.9[9]

Table 2: Transfer Hydrogenation of Halonitroarenes with Hydrazine Hydrate and Pd/C

SubstrateTemp (°C)Time (min)Yield (%)
1-Chloro-4-nitrobenzene1201595
1-Bromo-4-nitrobenzene1201596
1-Iodo-4-nitrobenzeneRT3092
2,4-DichloronitrobenzeneRT3094

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • Halonitroheterocycle

  • 10% Palladium on carbon (5-10 mol% Pd)

  • Solvent (e.g., Ethanol, Ethyl Acetate, THF)

  • Hydrogen gas balloon

  • Reaction flask with a stirrer bar

  • Septa and needles

  • Vacuum/Nitrogen line

  • Celite for filtration

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the halonitroheterocycle (1.0 eq) in the chosen solvent.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the flask.

  • Inerting: Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen three times.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with hydrogen from a balloon. Repeat this process three times. Leave the reaction stirring vigorously under a positive pressure of hydrogen from the balloon.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it while wet.

  • Isolation: Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O[1]

This protocol is suitable for substrates that are prone to dehalogenation under catalytic hydrogenation conditions.

Materials:

  • Aromatic halonitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the aromatic halonitro compound (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Neutralization: Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best to avoid dehalogenation? A1: There is no single "best" catalyst as the optimal choice depends on the specific substrate. However, as a general rule, Raney Nickel is often a good starting point as it is less prone to causing dehalogenation than Pd/C.[1][2] For very sensitive substrates, non-catalytic methods using SnCl₂ or Fe/HCl are highly recommended.[3][4]

Q2: Can I use catalytic transfer hydrogenation for these reactions? A2: Yes, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst (often Pd/C) is a very effective and often safer alternative to using hydrogen gas.[6][7] It can provide excellent selectivity, but conditions may need to be optimized (e.g., temperature) to prevent dehalogenation.

Q3: My reaction is producing a mixture of the desired amine and partially reduced intermediates (e.g., hydroxylamine, azo compounds). What should I do? A3: The formation of intermediates suggests that the reduction is not going to completion. This can be addressed by increasing the reaction time, temperature, or hydrogen pressure. You can also try increasing the catalyst loading. In some cases, the choice of solvent can influence the reaction pathway.

Q4: Are there any safety concerns I should be aware of? A4: Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby. Heterogeneous catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should be handled with care, typically kept wet with solvent or water, and disposed of properly.

Q5: How does the position of the halogen and nitro group on the heterocycle affect the reaction? A5: The relative positions of the substituents can influence the electronic properties of the molecule and the steric accessibility of the nitro group to the catalyst surface, which can affect the reaction rate and selectivity. There are no universal rules, and the optimal conditions often need to be determined empirically for each specific isomer.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Nitro-2-(piperidin-1-yl)aniline analogs, focusing on their potential as therapeutic agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document leverages key findings from closely related analogs to offer valuable insights for drug discovery and development. The primary biological target identified for a similar series of compounds is Sirtuin 6 (SIRT6), an NAD+-dependent histone deacetylase, making it a focal point of this guide.[1][2] Inhibition of SIRT6 is a promising therapeutic strategy for conditions like type 2 diabetes.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the most potent lead compound identified in a study of closely related 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives. This data serves as a crucial starting point for the design and evaluation of 5-Nitro-2-(piperidin-1-yl)aniline analogs.[1][3]

Compound IDStructureTargetAssayIC50 (μM)KD (μM)
6d 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.93[1][3]9.76 (SPR)[1][3], 10 (ITC)[3]

Note: The provided data is for a piperazine analog. Further studies are essential to determine the specific activity of the corresponding piperidine analogs.[1]

Structure-Activity Relationship (SAR) Insights

Initial SAR studies on the 5-(4-methylpiperazin-1-yl)-2-nitroaniline series have provided foundational knowledge for this class of SIRT6 inhibitors.[1][3] The lead compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d), demonstrated the most potent inhibitory activity.[1][3] In selectivity assays, compound 6d showed no significant activity against other histone deacetylases (SIRT1-3 and HDAC1-11) at concentrations up to 200 µM, indicating good selectivity.[3]

Key areas for future exploration to establish a direct and comprehensive SAR for 5-Nitro-2-(piperidin-1-yl)aniline derivatives include:[1]

  • Substitution on the piperidine ring: Investigating the effect of various substituents on the piperidine moiety to probe for additional binding interactions and potentially improve potency and selectivity.[1]

  • Modifications of the aniline ring: Exploring the impact of altering the position or nature of the nitro and amino groups on the aniline ring.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.[1]

General Synthetic Route:

A potential synthetic route for 5-Nitro-2-(piperidin-1-yl)aniline analogs can be adapted from the synthesis of the piperazine derivatives.[1]

  • Nucleophilic Aromatic Substitution: Reaction of a suitable starting material, such as 1-fluoro-2-nitro-4-bromobenzene, with piperidine in the presence of a base (e.g., K2CO3) in a solvent like DMF.

  • Amine Introduction: Subsequent reaction with a source of ammonia (e.g., aqueous ammonia) under pressure and elevated temperature to replace the bromine atom with an amino group.

The exact conditions and reagents would need to be optimized for the synthesis of the specific 5-Nitro-2-(piperidin-1-yl)aniline core.[1]

Fluor de Lys (FDL) Assay for SIRT6 Inhibition:

This is a widely used two-step fluorescence-based assay to measure the activity of sirtuins.[1]

  • Deacetylation Reaction: The inhibitor, SIRT6 enzyme, and a fluorogenic acetylated peptide substrate are incubated together.

  • Developer Addition: A developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the SIRT6 activity, is measured.

  • IC50 Calculation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity (KD):

SPR is a label-free technique used to measure biomolecular interactions in real-time.

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is prepared by immobilizing the target protein (SIRT6).

  • Binding Analysis: The analyte (inhibitor) is flowed over the sensor chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured and recorded as a sensorgram.

  • Data Analysis: The association and dissociation rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated.

Visualizing the Landscape

Proposed Mechanism of SIRT6 Inhibition on Glucose Metabolism

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT6 SIRT6 H3K9ac H3K9ac SIRT6->H3K9ac Deacetylation G6Pase G6Pase (Glucose-6-phosphatase) H3K9ac->G6Pase Upregulates Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis Promotes Glucose Glucose Gluconeogenesis->Glucose Increases Inhibitor 5-Nitro-2-(piperidin-1-yl)aniline Analog Inhibitor->SIRT6 Inhibition

Caption: Proposed mechanism of SIRT6 inhibition on glucose metabolism.

General Workflow for a Structure-Activity Relationship Study

A Lead Compound Identification B Analog Synthesis (e.g., 5-Nitro-2-(piperidin-1-yl)aniline analogs) A->B C In Vitro Screening (e.g., FDL Assay) B->C D SAR Analysis C->D D->B Design New Analogs E In Vivo Studies D->E F Lead Optimization E->F

Caption: General workflow for a structure-activity relationship study.

Future Directions

The 5-Nitro-2-(piperidin-1-yl)aniline scaffold represents a promising starting point for the development of novel SIRT6 inhibitors.[1] The initial data from the closely related piperazine analogs indicate that micromolar potency and good selectivity can be achieved.[1][3] Future research should focus on the systematic synthesis and evaluation of 5-Nitro-2-(piperidin-1-yl)aniline derivatives to establish a direct and comprehensive SAR.[1] This will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series for potential therapeutic applications.

References

Comparative Analysis of Piperidine and Piperazine Analogs as SIRT6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Drug Discovery Professionals

The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the plethora of privileged scaffolds, piperidine and piperazine rings are fundamental components in a vast array of approved therapeutics. This guide provides an objective comparison of piperidine and piperazine analogs in the context of Sirtuin 6 (SIRT6) inhibition, offering supporting experimental data and detailed protocols to inform their strategic application in drug development.

SIRT6, a member of the sirtuin family of NAD+-dependent deacylases, has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The development of potent and selective SIRT6 inhibitors is an area of intense research. While a direct head-to-head comparison of large libraries of piperidine and piperazine-based SIRT6 inhibitors is not extensively documented in a single study, a comparative analysis can be synthesized from existing literature to guide scaffold selection.

Quantitative Comparison of Inhibitory Activity

A pivotal study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has provided initial insights into the structure-activity relationship (SAR) of this class of compounds as SIRT6 inhibitors.[1] The lead compound from this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, demonstrated the most potent inhibitory activity against SIRT6.[1] While direct and extensive SAR studies on a corresponding 5-Nitro-2-(piperidin-1-yl)aniline core are limited, the data from the closely related piperazine analogs suggest that micromolar potency is achievable.[1]

Scaffold TypeRepresentative CompoundSIRT6 IC50 (µM)Selectivity NotesReference
Piperazine 5-(4-methylpiperazin-1-yl)-2-nitroaniline29.8 ± 3.5No activity against SIRT1-3 and HDAC1-11 up to 200 µM.[1]
Piperidine Data not available for a direct analog---

Note: The provided data is for a specific piperazine analog. Further studies are required to determine the specific activity of corresponding piperidine analogs to enable a direct comparison.

Experimental Protocols

The following protocols outline standard methodologies for evaluating the SIRT6 inhibitory activity of novel compounds.

In Vitro SIRT6 Enzymatic Activity Assay (Fluorescence-Based)

This protocol is adapted from commercially available SIRT6 screening assay kits and provides a robust method for determining the inhibitory potential of test compounds.[2]

  • Materials:

    • Human recombinant SIRT6 enzyme

    • SIRT6 substrate peptide (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

    • NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[2]

  • Procedure:

    • Reagent Preparation: Prepare a substrate solution containing the SIRT6 substrate peptide and NAD+ in the assay buffer. Dilute the SIRT6 enzyme in the assay buffer. Prepare serial dilutions of the test compounds. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[2]

    • Assay Reaction:

      • Add the substrate solution to each well of the 96-well plate.

      • Add the diluted test compounds or vehicle control (assay buffer with DMSO) to the respective wells.

      • Initiate the reaction by adding the diluted SIRT6 enzyme to each well. A "no enzyme" control should be included.[2]

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.[2]

    • Development and Measurement:

      • Stop the enzymatic reaction by adding the developer solution to each well.

      • Incubate the plate at 37°C for an additional 15 minutes.[2]

      • Measure the fluorescence using a microplate reader.[2]

    • Data Analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Western Blot for H3K9 Acetylation

This cellular assay verifies the intracellular activity of a SIRT6 inhibitor by measuring the acetylation level of a primary SIRT6 target, Histone H3 at Lysine 9 (H3K9ac).[3]

  • Procedure:

    • Cell Treatment: Treat cultured mammalian cells with the SIRT6 inhibitor or vehicle control for a specified time.[3]

    • Protein Extraction: Lyse the cells and extract total protein. For histones, an acid extraction protocol may be preferred.[3]

    • Protein Quantification: Determine the protein concentration of each lysate.[3]

    • SDS-PAGE and Western Blot:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

      • Block the membrane to prevent non-specific antibody binding.[3]

      • Incubate with primary antibodies against acetyl-H3K9 and total H3 (as a loading control).[3]

      • Incubate with an appropriate HRP-conjugated secondary antibody.[3]

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities for acetyl-H3K9 and normalize them to the total H3 bands. An increase in the acetyl-H3K9/Total H3 ratio in inhibitor-treated cells compared to the vehicle control indicates successful SIRT6 inhibition.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for a structure-activity relationship study and the proposed mechanism of SIRT6 inhibition on glucose metabolism.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Evaluation Phase cluster_2 Optimization Phase Lead_Compound Lead Compound (e.g., Piperazine Analog) Analog_Synthesis Analog Synthesis (e.g., Piperidine Analogs) Lead_Compound->Analog_Synthesis In_Vitro_Screening In Vitro SIRT6 Inhibition Assay Analog_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Selectivity_Profiling Selectivity Profiling (SIRT1-3, HDACs) SAR_Analysis->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

General workflow for a structure-activity relationship study.

SIRT6_Inhibition_Pathway SIRT6_Inhibitor SIRT6 Inhibitor (Piperidine/Piperazine Analog) SIRT6 SIRT6 SIRT6_Inhibitor->SIRT6 inhibition H3K9ac Increased H3K9 Acetylation SIRT6->H3K9ac Gene_Expression Altered Gene Expression (e.g., Glucose Metabolism Genes) H3K9ac->Gene_Expression Cellular_Effects Cellular Effects (e.g., Increased Glucose Uptake) Gene_Expression->Cellular_Effects

Proposed mechanism of SIRT6 inhibition on glucose metabolism.

Conclusion

Both piperidine and piperazine scaffolds are valuable in the design of enzyme inhibitors. The 5-(4-substituted-piperazin-1-yl)-2-nitroaniline scaffold has been identified as a promising starting point for developing potent and selective SIRT6 inhibitors.[4] While a comprehensive, direct comparison with piperidine analogs is yet to be published, the established protocols and initial findings with piperazine derivatives provide a solid foundation for further exploration. Future research should focus on the systematic synthesis and evaluation of piperidine-based analogs to establish a direct and comprehensive SAR, which will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties for the development of novel SIRT6-targeted therapies.

References

A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. Its synthetic tractability and presence in numerous natural products have made it a focal point for the development of novel therapeutics. This guide provides an objective comparison of the biological activities of recently developed piperidine derivatives against established standards, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

The therapeutic potential of novel piperidine derivatives has been explored across various domains, including oncology, inflammation, and neurodegenerative diseases. Here, we present a comparative summary of their in vitro and in vivo activities against commonly used standard drugs.

Anticancer Activity

Novel piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table compares the half-maximal inhibitory concentrations (IC50) of several new compounds with the standard chemotherapeutic agent, doxorubicin.

Table 1: Comparative in vitro Anticancer Activity of Novel Piperidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Pyridothienopyrimidine Derivative 1HepG2 (Liver)3.98DoxorubicinNot specified in study
Pyridothienopyrimidine Derivative 2MCF-7 (Breast)17.52DoxorubicinNot specified in study
Piperidine-dihydropyridine HybridA-549 (Lung)15.94CisplatinNot specified in study
Piperidine-dihydropyridine HybridMCF-7 (Breast)24.68CisplatinNot specified in study
Doxorubicin-Piperidine Conjugate 15cSKOV-3 (Ovarian)0.082DoxorubicinNot specified in study

Note: Direct IC50 values for Doxorubicin in the same experiments were not always provided, however, the studies indicated the novel compounds showed comparable or superior activity. For instance, one study noted that propylenetethered isatin-piperidine dimers had "far stronger anti-cancer effects" than doxorubicin in MCF-7 cells[1].

Anti-inflammatory Activity

The anti-inflammatory potential of novel piperidine derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.

Table 2: Comparative in vivo Anti-inflammatory Activity of Indomethacin Analogues

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference DrugReference Drug Inhibition (%)
Indomethacin Analogue 2a1061.7Indomethacin51.23
Indomethacin Analogue 2f1058.6Indomethacin51.23
Indomethacin Analogue 4fNot Specified90.5Indomethacin86.7

The data indicates that several novel analogues of indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID), exhibit superior anti-inflammatory activity at the same dosage[2][3].

Neuroprotective Activity: Acetylcholinesterase Inhibition

A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Novel piperidine derivatives have been designed as potent AChE inhibitors, with some showing greater efficacy than the standard drug, donepezil.

Table 3: Comparative in vitro Acetylcholinesterase (AChE) Inhibitory Activity

Compound/DerivativeTarget EnzymeIC50Reference DrugReference Drug IC50
Benzamide Derivative 5dAChE13 nMDonepezil0.6 µM (600 nM)
Benzothiophene Derivative 3jAChE0.498 µMDonepezil0.404 µM
Benzothiophene Derivative 3gAβ1-42 aggregation72.488 µMDonepezil87.414 µM

Novel benzamide derivatives have shown significantly greater potency in inhibiting AChE compared to donepezil[4]. Furthermore, some benzothiophene-based piperidine derivatives have demonstrated comparable AChE inhibition and superior inhibition of amyloid-beta aggregation, another key pathological hallmark of Alzheimer's disease[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.[6]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the piperidine derivatives or the reference drug. Incubate for 72 hours.[6]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the untreated control.

In vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol:

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (novel piperidine derivatives) or the reference drug (e.g., indomethacin, 5 mg/kg) are administered intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Induce acute inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In vitro Acetylcholinesterase Inhibition: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to determine AChE activity.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the enzyme acetylcholinesterase.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (novel piperidine derivative) or reference inhibitor (donepezil) at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the color change is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel piperidine derivatives exert their biological effects is crucial for rational drug design. Here, we visualize key signaling pathways modulated by these compounds.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates EF24 EF24 (Piperidine Derivative) EF24->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by the piperidine derivative EF24.

PI3K_Akt_Apoptosis GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits

Caption: Induction of apoptosis via inhibition of the PI3K/Akt pathway by piperidine derivatives.

Conclusion

The presented data highlights the significant potential of novel piperidine derivatives as lead compounds in drug discovery. Their ability to surpass the efficacy of established drugs in various therapeutic areas warrants further investigation and development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research in this promising field.

References

A Comparative Guide: In Vitro vs. In Silico Evaluation of Antiprotozoal Benzimidazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antiprotozoal agents is a critical area of research, with benzimidazole analogues representing a promising class of compounds. Evaluating the efficacy and potential of these analogues requires a multi-faceted approach, predominantly employing both in vitro and in silico methodologies. This guide provides an objective comparison of these two evaluation techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding and applying these methods.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, showcasing the antiprotozoal activity of different benzimidazole analogues as determined by in vitro assays and their predicted properties from in silico evaluations.

Table 1: In Vitro Antiprotozoal Activity of Benzimidazole Analogues
Compound/AnalogueProtozoan SpeciesIC50 (µg/mL)Cytotoxicity (CC50 µg/mL) against L929 cellsReference
MebendazoleGiardia lamblia0.005 - 0.16Not Reported[1]
FlubendazoleGiardia lamblia0.005 - 0.16Not Reported[1]
FenbendazoleGiardia lamblia0.005 - 0.16Not Reported[1]
AlbendazoleGiardia lamblia30- to 50-fold more active than metronidazoleNot Reported[2][3]
1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentaneGiardia lamblia3- and 9-fold more potent than metronidazole and pentamidine, respectivelyNot Reported[4]
1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentaneTrichomonas vaginalis23-fold more active than pentamidineNot Reported[4]
1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentaneEntamoeba histolytica108-fold more active than pentamidineNot Reported[4]
1,5-bis[4-(5-methoxy-1H-benzimidazole-2-yl)phenoxy]pentaneLeishmania mexicana13-fold more active than pentamidineNot Reported[4]
K1 (3-Cl phenyl derivative)Leishmania major0.6787250[5]
K2Leishmania major8.8963[5]
K3Leishmania major45.110.56[5]
K4Leishmania major69.19292[5]
Compound 5aLeishmania tropicaInhibited growthNot Reported[6][7]
Compound 5dLeishmania tropicaIC50 = 239.03Not Reported[6]
Compound 5fLeishmania tropicaIC50 = 460.37Not Reported[6]
Compound 5hLeishmania tropicaIC50 = 468.01Not Reported[6]
Amidinobenzimidazole 8bTrypanosoma bruceiMore potent than nifurtimoxMinimal toxicity towards mammalian cells[8]
Benznidazole Analogue 4Trypanosoma cruzi (trypomastigote)More active than benznidazoleHigher toxicity than benznidazole in vivo[9]
Benznidazole Analogue 5Trypanosoma cruzi (trypomastigote)More active than benznidazoleHigher toxicity than benznidazole in vivo[9]
Table 2: In Silico Predictions for Benzimidazole Analogues
Compound/AnalogueTarget ProteinDocking Score (kcal/mol)Predicted ADME PropertiesReference
Benzimidazole derivatives (general)Pteridine reductase 1 (PTR1)Favorable interactions indicatedNot specified[5]
Compound 4eLanosterol 14α-demethylase (CYP51)Comparable to co-crystallized ligandGood drug-like characteristics[10]
Benzimidazole derivatives (general)Cathepsin L-like proteinase of Fasciola hepaticaSignificant binding energy valuesGood absorption and permeability predicted[11]
Benzimidazole-triazole derivativesSterol 14-alpha-demethylaseInteractions with active site observedNot specified[6][7]
Benzimidazole derivatives (general)Cyclooxygenase-2 (COX-2)IC50 = 0.10 µM for compound 11bGood drug-likeness profiles[12][13]
2-PhenylbenzimidazoleCDK4/CycD1 and Aurora B-8.2Good and safe pharmacokinetic features[14]
Compound A-21M. tuberculosis FtsZ-9.0Favorable ADMET properties and druglikeness[15]
Compound A-20M. tuberculosis FtsZ-8.9Favorable ADMET properties and druglikeness[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key in vitro and in silico experiments based on the reviewed literature.

In Vitro Antiprotozoal Assay Protocol
  • Parasite Culture : Protozoan parasites (e.g., Giardia lamblia, Leishmania major, Trypanosoma cruzi) are cultured in appropriate axenic media under specific atmospheric conditions and temperatures to ensure logarithmic growth phase for experiments.[16]

  • Compound Preparation : Benzimidazole analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[3] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration is kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.[3]

  • Assay Execution :

    • For adherent parasites like Giardia lamblia, a known number of trophozoites are seeded into 96-well plates and allowed to attach.[2][17] The medium is then replaced with fresh medium containing the test compounds.

    • For non-adherent or intracellular forms (e.g., Leishmania promastigotes or amastigotes in host cells), parasites are incubated with the compounds directly in suspension or within the infected host cells.[5][18]

  • Incubation : Plates are incubated for a defined period (e.g., 24, 48, or 72 hours) under optimal growth conditions.

  • Viability/Growth Inhibition Assessment :

    • Microscopy : Direct counting of viable (motile) and non-viable parasites using a hemocytometer.[17]

    • Fluorometric/Colorimetric Assays : Use of viability dyes such as resazurin (alamarBlue), MTT, or ATP-based assays (e.g., CellTiter-Glo) to quantify metabolic activity, which correlates with the number of viable parasites.[16] For parasites expressing reporter genes (e.g., β-galactosidase or luciferase), specific substrates are added to measure reporter activity.[16]

  • Data Analysis : The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of the parasite growth, is calculated by plotting the percentage of inhibition against the log of the compound concentrations and fitting the data to a dose-response curve.

In Silico Evaluation Protocol
  • Ligand and Protein Preparation :

    • Ligand : The 2D structures of the benzimidazole analogues are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.[11] Energy minimization is performed using a suitable force field.

    • Protein : The 3D crystal structure of the target protein (e.g., β-tubulin, pteridine reductase 1, lanosterol 14α-demethylase) is retrieved from a protein database like the Protein Data Bank (PDB).[5][10][19] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking :

    • Binding Site Identification : The active site of the protein is identified, often based on the position of a co-crystallized ligand or through prediction algorithms.

    • Docking Simulation : Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro) is used to predict the binding conformation and affinity of the benzimidazole analogues within the protein's active site.[11][20] The results are typically reported as a docking score or binding energy (e.g., in kcal/mol).[14]

  • ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity Prediction :

    • Computational tools and web servers (e.g., SwissADME, ProTOX II) are used to predict the pharmacokinetic and toxicological properties of the compounds.[11][21]

    • Parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and potential toxicity are evaluated to assess the drug-likeness of the analogues.[10][20]

  • Molecular Dynamics (MD) Simulation :

    • To assess the stability of the ligand-protein complex, MD simulations can be performed. This involves simulating the movement of atoms in the complex over time to understand the dynamics and confirm the stability of the predicted binding mode.[5]

Mandatory Visualization

The following diagrams illustrate the comparative workflow of in vitro and in silico evaluations and a simplified signaling pathway targeted by benzimidazole analogues.

In_Vitro_vs_In_Silico_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Evaluation vitro_start Compound Synthesis & Purification parasite_culture Parasite Culture (e.g., Giardia, Leishmania) assay_setup Assay Setup (96-well plates) vitro_start->assay_setup cytotoxicity_assay Cytotoxicity Assay (e.g., on L929 cells) vitro_start->cytotoxicity_assay parasite_culture->assay_setup compound_treatment Compound Treatment (Dose-response) assay_setup->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation viability_assay Viability Assessment (Microscopy, Fluorometry) incubation->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination selectivity_index Selectivity Index (CC50/IC50) ic50_determination->selectivity_index cc50_determination CC50 Determination cytotoxicity_assay->cc50_determination cc50_determination->selectivity_index vitro_end Lead Candidate Identification selectivity_index->vitro_end silico_start Ligand Design (Benzimidazole Analogues) docking Molecular Docking silico_start->docking protein_selection Target Protein Selection (e.g., Tubulin, PTR1) protein_selection->docking binding_analysis Binding Affinity Analysis docking->binding_analysis admet_prediction ADME/T Prediction binding_analysis->admet_prediction silico_end Prioritized Candidates for Synthesis binding_analysis->silico_end md_simulation Molecular Dynamics (Optional) admet_prediction->md_simulation md_simulation->silico_end silico_end->vitro_start Synthesize & Test

Caption: Comparative workflow of in vitro and in silico drug discovery processes.

Benzimidazole_Mechanism benzimidazole Benzimidazole Analogue beta_tubulin Protozoal β-tubulin benzimidazole->beta_tubulin Binds to polymerization Microtubule Polymerization beta_tubulin->polymerization Inhibits cytoskeleton Cytoskeleton Disruption polymerization->cytoskeleton Leads to motility Impaired Motility & Attachment cytoskeleton->motility transport Vesicular Transport Inhibition cytoskeleton->transport cell_death Parasite Death motility->cell_death transport->cell_death

Caption: Simplified mechanism of action for benzimidazole antiprotozoal drugs.

References

A Comparative Guide to Substituted Benzaldehydes in Condensation Reactions: Spotlight on 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is critical for optimizing reaction outcomes. This guide provides a detailed comparison of 5-Nitro-2-(piperidin-1-yl)benzaldehyde with other substituted benzaldehydes in two cornerstone C-C bond-forming reactions: the Knoevenagel and Claisen-Schmidt condensations. We present quantitative experimental data, comprehensive protocols, and visual aids to elucidate the principles governing reactivity.

The Influence of Aromatic Substituents on Benzaldehyde Reactivity

The reactivity of the benzaldehyde carbonyl group in condensation reactions is profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), enhance the electrophilicity of the carbonyl carbon by pulling electron density from the ring. This increased positive character makes the carbonyl carbon more susceptible to nucleophilic attack, generally leading to faster reaction rates and higher yields.[1][2][3] Conversely, electron-donating groups (EDGs), like alkoxy or amino groups, decrease the electrophilicity of the carbonyl carbon, which can result in slower reactions.[2]

The compound of interest, this compound, presents a unique case featuring both a strong electron-withdrawing group (nitro) and a strong electron-donating group (piperidino). The nitro group, positioned meta to the aldehyde, acts as a powerful deactivator of the ring through its inductive and resonance effects. The piperidinyl group, being ortho to the aldehyde, is a strong activating group due to the lone pair on the nitrogen atom. This "push-pull" electronic arrangement is anticipated to significantly modulate the reactivity of the aldehyde, with the strong activating effect of the nitro group likely leading to high reactivity.

Visualizing Substituent Effects

The diagram below illustrates the fundamental electronic effects of EWGs and EDGs on the electrophilicity of the benzaldehyde carbonyl carbon, which is a key determinant of its reactivity in condensation reactions.

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG EWG (e.g., -NO2, -CN, -CHO) Benz_EWG Substituted Benzaldehyde EWG->Benz_EWG Inductive/Resonance Withdrawal Carbonyl_EWG Increased Carbonyl Electrophilicity (δ++) Benz_EWG->Carbonyl_EWG Outcome_EWG Faster Reaction Rate Higher Yield Carbonyl_EWG->Outcome_EWG EDG EDG (e.g., -OR, -NR2) Benz_EDG Substituted Benzaldehyde EDG->Benz_EDG Inductive/Resonance Donation Carbonyl_EDG Decreased Carbonyl Electrophilicity (δ+) Benz_EDG->Carbonyl_EDG Outcome_EDG Slower Reaction Rate Lower Yield Carbonyl_EDG->Outcome_EDG

Caption: Electronic influence of substituents on benzaldehyde reactivity.

Comparative Performance in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl acetoacetate, typically catalyzed by a weak base.[4] The following table summarizes the performance of various substituted benzaldehydes in this reaction.

Substituted BenzaldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)
Predicted Performance
This compoundMalononitrilePiperidine/EthanolVery ShortVery High (>95%)
Experimental Data
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol5 min95
2-NitrobenzaldehydeEthyl AcetoacetateNa-Norit Carbon4 h85[5]
4-ChlorobenzaldehydeMalononitrilePiperidine/Ethanol10 min92
BenzaldehydeMalononitrilePiperidine/Ethanol30 min85
4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol60 min80
4-(Dimethylamino)benzaldehydeMalononitrilePiperidine/Ethanol120 min75

Note: Data is compiled from various sources and standardized for comparison. Conditions can affect outcomes.

The data clearly demonstrates that benzaldehydes substituted with strong EWGs like the nitro group exhibit significantly higher reactivity and yields compared to unsubstituted or EDG-substituted benzaldehydes. Based on these trends, this compound is predicted to be highly reactive, likely providing excellent yields in very short reaction times due to the powerful electron-withdrawing nature of the nitro group.

Comparative Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an enolizable ketone or aldehyde.[6] This reaction is fundamental for the synthesis of chalcones, which are precursors to various biologically active compounds.[7]

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
Predicted Performance
This compoundAcetophenoneNaOH/EthanolHigh (>90%)
Experimental Data
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol92
3-NitrobenzaldehydeAcetophenoneNaOH/Ethanol88
4-ChlorobenzaldehydeAcetophenoneNaOH/Ethanol85
BenzaldehydeAcetophenoneNaOH/Ethanol43[7]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[7]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol78

Note: Data is compiled from various sources. Yields are highly dependent on specific reaction conditions.

Similar to the Knoevenagel condensation, benzaldehydes with electron-withdrawing substituents show superior performance in the Claisen-Schmidt condensation. The enhanced electrophilicity of the carbonyl carbon facilitates the nucleophilic attack by the enolate of the ketone. Therefore, this compound is expected to perform exceptionally well in this reaction, affording high yields of the corresponding chalcone.

Experimental Protocols

Below are detailed methodologies for performing Knoevenagel and Claisen-Schmidt condensations.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation using a substituted benzaldehyde and malononitrile.[8]

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

  • 25 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottomed flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, M.P.).

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone.[7]

Materials:

  • Substituted Benzaldehyde (5.0 mmol)

  • Acetophenone (5.0 mmol, 0.60 mL)

  • 95% Ethanol (4.0 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 mL)

  • Ice water

Procedure:

  • In a suitable flask, combine the substituted benzaldehyde (5.0 mmol), acetophenone (0.60 mL), and 95% ethanol (4.0 mL).

  • Swirl the flask to dissolve the solids. Gentle warming may be necessary.

  • Cool the mixture in an ice bath and add 0.5 mL of 10% NaOH solution while stirring.

  • Continue stirring in the ice bath for 15-30 minutes. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water until the washings are neutral to litmus.

  • Further wash the product with a small amount of ice-cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of products from a condensation reaction.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Aldehyde, Methylene/Ketone, Solvent) Catalyst 2. Add Catalyst (e.g., Piperidine, NaOH) Reactants->Catalyst Reaction 3. Stir at RT or Heat Catalyst->Reaction Monitor 4. Monitor via TLC Reaction->Monitor Isolate 5. Isolate Crude Product (Filtration) Monitor->Isolate Wash 6. Wash Product (Cold Solvent) Isolate->Wash Purify 7. Purify (Recrystallization) Wash->Purify Characterize 8. Characterize Product (NMR, IR, MS, M.P.) Purify->Characterize

Caption: General experimental workflow for condensation reactions.

Conclusion

The reactivity of substituted benzaldehydes in Knoevenagel and Claisen-Schmidt condensations is largely dictated by the electronic properties of the substituents. Electron-withdrawing groups significantly enhance the reaction rate and yield by increasing the electrophilicity of the carbonyl carbon. Based on the established trends, this compound, with its potent electron-withdrawing nitro group, is predicted to be a highly effective substrate in these reactions. Despite the presence of an ortho electron-donating piperidinyl group, the overall electronic effect is expected to favor rapid and high-yielding condensations. This makes it a promising candidate for the synthesis of complex molecules in pharmaceutical and materials science research.

References

cross-reactivity studies for inhibitors derived from 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

While direct cross-reactivity studies on inhibitors derived specifically from 5-Nitro-2-(piperidin-1-yl)benzaldehyde are not publicly available, the broader class of piperidine-containing molecules represents a rich source of therapeutic candidates. This guide provides a comparative analysis of the selectivity and cross-reactivity of various piperidine-derived inhibitors against their primary targets and related off-targets, offering valuable insights for researchers and drug development professionals.

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets. However, the inherent flexibility and binding promiscuity of this ring system can also lead to off-target effects and potential toxicity. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of safe and effective piperidine-based therapeutics.

Comparative Selectivity of Piperidine-Derived Inhibitors

The following table summarizes the inhibitory activity and selectivity of several published piperidine-containing inhibitors across a range of biological targets. This data highlights the diverse therapeutic applications of this chemical class and underscores the importance of assessing inhibitor activity against a panel of related enzymes or receptors.

Inhibitor Class/ExamplePrimary TargetIC50 (Primary Target)Off-Target(s)IC50 (Off-Target)Reference
N-Piperidinyl-benzimidazolones (e.g., TH8535) 8-Oxo-Guanine DNA Glycosylase 1 (OGG1)630 nMSingle-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1), Formamidopyrimidine-DNA Glycosylase (Fpg)>100 µM[1]
4-Piperidine-based Thiosemicarbazones (e.g., 5p) Dihydrofolate Reductase (DHFR)13.70 ± 0.25 µMNot specified in abstractNot specified in abstract[2]
Benzylpiperidine Derivatives (e.g., Compound 28) Monoglyceride Lipase (MAGL)~193-199 nMOther serine hydrolasesHigh selectivity reported[3]
5'-C-Piperidinyl-5'-O-aminoribosyluridines (e.g., Compound 7) MraYGood inhibitory activity reportedNot specified in abstractNot specified in abstract[4]
2-Aryl-5(6)-nitro-1H-benzimidazole (e.g., Compound 3) Poly (ADP-ribose) Polymerase (PARP)0.05 µMNot specified in abstractNot specified in abstract[5]
6-(4-Aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4-dione (e.g., 5h) Thymidylate Synthase (TS)15.70 ± 0.28 µM (SW480 cells)Not specified in abstractNot specified in abstract[6]

Experimental Protocols for Assessing Cross-Reactivity

The determination of inhibitor selectivity relies on robust and well-defined experimental assays. Below are representative protocols for evaluating the cross-reactivity of piperidine-derived inhibitors.

Biochemical Assays for Enzyme Inhibition

A common method to assess inhibitor selectivity is to perform in vitro enzyme inhibition assays against a panel of related enzymes.

Example: OGG1 Inhibition Assay [1]

  • Assay Principle: This assay utilizes a DNA oligonucleotide substrate with a fluorescent reporter and a quencher on opposite ends. The substrate contains a specific lesion (e.g., 8-oxo-adenosine) that is recognized and excised by the target enzyme (OGG1). Cleavage of the substrate leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.

  • Procedure:

    • The inhibitor is incubated with the target enzyme (e.g., OGG1) in an appropriate buffer.

    • The fluorescently labeled DNA substrate is added to initiate the reaction.

    • The reaction is monitored over time by measuring the increase in fluorescence.

    • To assess cross-reactivity, the same assay is performed with a panel of other DNA glycosylases or DNA repair enzymes (e.g., SMUG1, Fpg).

    • IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity and can help to identify off-target effects that may not be apparent in biochemical assays.

Example: Cytotoxicity Assay [5][6]

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Human cancer cell lines and, importantly, non-neoplastic cell lines are seeded in 96-well plates.

    • Cells are treated with various concentrations of the inhibitor.

    • After a defined incubation period, MTT reagent is added to each well.

    • The resulting formazan crystals are solubilized, and the absorbance is measured.

    • A selective inhibitor should demonstrate significantly higher potency against the target cancer cell line compared to non-cancerous cells.

Visualizing Cellular Pathways and Experimental Workflows

Understanding the cellular context in which an inhibitor acts is crucial. The following diagrams illustrate a generalized signaling pathway and a typical workflow for assessing inhibitor cross-reactivity.

cluster_0 Generalized Kinase Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Inhibitor Piperidine-Derived Inhibitor Inhibitor->Target_Kinase Inhibits cluster_1 Cross-Reactivity Screening Workflow Start Synthesized Piperidine Derivative Primary_Assay Primary Target Enzyme Assay Start->Primary_Assay Panel_Screening Broad Kinase/Enzyme Panel Screening Primary_Assay->Panel_Screening Potent Hits Cell_Based_Assay Cell-Based Potency & Toxicity Assays Panel_Screening->Cell_Based_Assay Selective Hits Hit_Validation Hit Validation & Selectivity Confirmation Cell_Based_Assay->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

References

A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthetic Utility of 2-Chloro-5-nitrobenzaldehyde and its Alternatives

2-Chloro-5-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a important building block in the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.[1][2] Its reactivity is primarily dictated by the electrophilic nature of the aldehyde group, which is significantly enhanced by the electron-withdrawing effects of both the chloro and nitro substituents on the benzene ring.[1][2] This guide provides a comparative benchmark of 2-Chloro-5-nitrobenzaldehyde's performance in key synthetic applications, particularly in condensation reactions, relative to other substituted benzaldehydes. The information is supported by established principles of organic chemistry and data from peer-reviewed literature.

Comparative Performance in Condensation Reactions

The Knoevenagel condensation and the synthesis of benzimidazoles are two common applications where the reactivity of the aldehyde is paramount. The presence of electron-withdrawing groups (EWGs) on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] This generally leads to faster reaction rates and higher yields.[2] Conversely, electron-donating groups (EDGs) tend to decrease reactivity.[2]

Based on these principles, the following table provides a qualitative and semi-quantitative comparison of the expected performance of 2-Chloro-5-nitrobenzaldehyde against other common benzaldehyde derivatives in a typical condensation reaction with an active methylene compound or an amine.

AldehydeSubstituent EffectsExpected ReactivityRepresentative Yields (%)
2-Chloro-5-nitrobenzaldehyde Strong EWG (NO₂) and moderate EWG (Cl) Very High >90 [2]
2-NitrobenzaldehydeStrong EWG (NO₂)High85-95[2]
4-NitrobenzaldehydeStrong EWG (NO₂)High85-95[2]
2-ChlorobenzaldehydeModerate EWG (Cl)Moderate to High80-90
4-ChlorobenzaldehydeModerate EWG (Cl)Moderate to High80-90
BenzaldehydeNo substituentModerate70-85
4-Methylbenzaldehyde (p-tolualdehyde)Weak EDG (CH₃)Low to Moderate60-75
4-Methoxybenzaldehyde (p-anisaldehyde)Moderate EDG (OCH₃)Low50-70
Note: The yields are representative and can vary significantly based on the specific reactants, catalyst, solvent, and reaction conditions.[2]

Key Synthetic Applications and Experimental Protocols

2-Chloro-5-nitrobenzaldehyde is a versatile precursor for a range of heterocyclic structures. Two prominent examples are the synthesis of substituted benzimidazoles and pyrazolopyridines.[2]

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are a core scaffold in many pharmaceutical agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The general synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[2] This protocol is a representative procedure for the synthesis of a 2-substituted benzimidazole from 2-Chloro-5-nitrobenzaldehyde and o-phenylenediamine.

Materials:

  • o-Phenylenediamine

  • 2-Chloro-5-nitrobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and 2-Chloro-5-nitrobenzaldehyde (1 mmol) in ethanol (15 mL).

  • Add ammonium chloride (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining catalyst and impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole.

  • Characterize the final product using techniques such as melting point determination, IR, ¹H NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Chloro-5-nitrobenzaldehyde D Dissolve in Ethanol A->D B o-Phenylenediamine B->D C Ammonium Chloride (Catalyst) C->D E Reflux (4-6 hours) D->E F Cool to Room Temperature E->F G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallization I->J K 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole (Final Product) J->K

Caption: Experimental workflow for the synthesis of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole.

Synthesis of Symmetrical bispyrazolo[3,4-b]pyridines

Pyrazolopyridines are fused heterocyclic systems that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry.[3] 2-Chloro-5-nitrobenzaldehyde can react with 5-aminopyrazoles in a cyclocondensation reaction to yield symmetrical bispyrazolo[3,4-b]pyridines.[3]

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A solution of 2-Chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (3.46 g, 20 mmol) in ethanol (50 ml) is prepared.[3]

  • A catalytic amount of piperidine is added to the solution.[3]

  • The reaction mixture is heated at reflux for 8-12 hours.[3]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.[3]

  • The solid is washed with cold ethanol and dried to give the crude product.[3]

  • The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).[3]

Quantitative Data:

Product Yield

| Symmetrical bispyrazolo[3,4-b]pyridine derivative | 65-75%[3] |

Reactivity Comparison of Substituted Benzaldehydes

The enhanced reactivity of 2-Chloro-5-nitrobenzaldehyde can be attributed to the combined electron-withdrawing effects of the nitro and chloro groups, which increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

G cluster_reactivity Decreasing Reactivity in Nucleophilic Addition/Condensation cluster_electronics Electronic Effects of Substituents A 2-Chloro-5-nitrobenzaldehyde (Very High Reactivity) B 2-Nitrobenzaldehyde (High Reactivity) A->B E Strong Electron-Withdrawing (-NO2, -Cl) A->E C Benzaldehyde (Moderate Reactivity) B->C F Strong Electron-Withdrawing (-NO2) B->F D 4-Methoxybenzaldehyde (Low Reactivity) C->D G No Substituent C->G H Moderate Electron-Donating (-OCH3) D->H

Caption: Logical relationship between substituent electronic effects and aldehyde reactivity.

Biological Relevance of Derivatives

Derivatives of 2-Chloro-5-nitrobenzaldehyde, particularly benzimidazoles and quinazolines, have been investigated for their potential as therapeutic agents, often targeting key cellular signaling pathways implicated in diseases such as cancer.[2][4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development.[5] Certain benzimidazole derivatives have shown potential as dual inhibitors of PI3K and mTOR.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzimidazole Derivative (e.g., from 2-Chloro-5-nitrobenzaldehyde) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by benzimidazole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[4] Many anticancer therapies work by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[4][8][9]

Conclusion

2-Chloro-5-nitrobenzaldehyde demonstrates high reactivity in condensation reactions, making it an excellent choice for the synthesis of various heterocyclic compounds.[2] Its performance is generally superior to that of benzaldehydes bearing electron-donating or less strongly electron-withdrawing substituents.[2] The resulting products, particularly benzimidazole and pyrazolopyridine derivatives, are of significant interest in drug discovery, often targeting key cellular signaling pathways implicated in diseases such as cancer.[2][3]

References

The Positional Play of the Nitro Group: A Decisive Factor in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of a nitro (NO₂) group is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. However, the seemingly subtle choice of its position on an aromatic ring can dramatically alter a molecule's antimicrobial potency. This guide provides a comparative analysis of the effect of nitro group positioning on antimicrobial activity, supported by experimental data, to inform the rational design of new therapeutic agents.

The Mechanism: A Tale of Reductive Activation

The antimicrobial action of many nitroaromatic compounds is not inherent to the molecule itself but is a consequence of its transformation within the microbial cell. These compounds are essentially prodrugs that are activated through a process of reductive bioactivation.[1] Cellular nitroreductases, enzymes present in many bacteria, catalyze the reduction of the nitro group. This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can indiscriminately damage cellular macromolecules like DNA and proteins, ultimately leading to cell death.[1][2]

The efficiency of this reductive activation is heavily influenced by the electronic environment of the nitro group, which is dictated by its position on the aromatic scaffold. This, in turn, dictates the compound's redox potential and its susceptibility to enzymatic reduction, providing a basis for the observed differences in antimicrobial activity among positional isomers.

Positional Isomerism in Action: A Review of Experimental Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several classes of nitro-substituted compounds, illustrating the impact of the nitro group's position on their antibacterial activity. A lower MIC value indicates greater potency.

Nitro-Substituted Pyrrolomycins

The position of the nitro group on the pyrrole ring of pyrrolomycin derivatives has been shown to significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound/DerivativeNitro Group PositionTest OrganismMIC (µM)
Nitrated Pyrrolomycin 4bC2Staphylococcus aureus20
Nitrated Pyrrolomycin 4dC4Pseudomonas aeruginosa30

Data sourced from a study on nitrated pyrrolomycins.

Nitro-Substituted Imidazoles

Derivatives of nitroimidazole are a cornerstone of antimicrobial therapy. Research has shown that isomers with the nitro group at different positions on the imidazole ring exhibit vastly different activities. For instance, derivatives with the nitro group at the 5-position are often less active than their 4-nitroimidazole counterparts against certain bacteria.

Compound ClassNitro Group PositionActivity Comparison
Imidazole Derivatives5-nitro isomers2 to 2000 times less active
4-nitro isomersMore potent

Observations from structure-activity relationship studies of nitroimidazole derivatives.

Halogenated β-Nitrostyrenes

In the case of halogenated β-nitrostyrenes, substitutions on the aromatic ring, including the position of other functional groups relative to the nitro group, can enhance antimicrobial activity.

CompoundSubstitutionTest OrganismMIC (µg/mL)
4-F-β-methyl-β-nitrostyrene4-FluoroStaphylococcus aureus12.5
Escherichia coli25
4-Cl-β-methyl-β-nitrostyrene4-ChloroStaphylococcus aureus25
Escherichia coli50
4-Br-β-methyl-β-nitrostyrene4-BromoStaphylococcus aureus50
Escherichia coli100

Comparative MIC values for halogenated β-nitrostyrene derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antimicrobial activity of a compound. The data presented in this guide is typically generated using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial twofold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the bioactivation pathway of nitroaromatic drugs and a general experimental workflow for comparing the antimicrobial activity of nitro-isomers.

Nitroaromatic Drug Bioactivation Pathway Bioactivation of Nitroaromatic Antimicrobials Nitroaromatic_Prodrug Nitroaromatic Prodrug (Ar-NO₂) Nitro_Radical_Anion Nitro Radical Anion (Ar-NO₂⁻) Nitroaromatic_Prodrug->Nitro_Radical_Anion Nitroreductase + e⁻ Nitroso_Intermediate Nitroso Intermediate (Ar-NO) Nitro_Radical_Anion->Nitroso_Intermediate + e⁻, + 2H⁺ - H₂O Hydroxylamine_Intermediate Hydroxylamine Intermediate (Ar-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate + 2e⁻, + 2H⁺ Cellular_Damage Cellular Damage (DNA, Proteins) Hydroxylamine_Intermediate->Cellular_Damage Covalent Modification

Caption: Bioactivation pathway of nitroaromatic antimicrobial agents.

Experimental Workflow for Comparative Analysis Workflow for Comparing Antimicrobial Activity of Nitro-Isomers cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesize Ortho, Meta, and Para Nitro-Isomers Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification MIC_Assay Perform Broth Microdilution MIC Assay against a panel of microbes Purification->MIC_Assay Incubation Incubate under controlled conditions MIC_Assay->Incubation Data_Collection Record MIC values for each isomer Incubation->Data_Collection Comparison Compare the antimicrobial potency of the isomers Data_Collection->Comparison

Caption: Experimental workflow for comparative analysis.

References

Comparative Analysis of 2-(Piperidin-1-yl)ethyl and (2-Morpholinoethyl)-Linked Molecules in Liver Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of novel therapeutic agents against hepatocellular carcinoma (HCC), the most common form of liver cancer, remains a critical area of research. Structure-activity relationship (SAR) studies often explore different heterocyclic moieties to optimize the efficacy and safety of lead compounds. This guide provides a comparative overview of the anti-cancer activities of molecules functionalized with 2-(piperidin-1-yl)ethyl versus (2-morpholinoethyl) linkers, focusing on their effects against liver cancer.

While a direct experimental comparison of two specific molecules, N-(2-(Piperidin-1-yl)ethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide and N-(2-Morpholinoethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide, was highlighted in a computational study, publicly available in vitro or in vivo experimental data for a head-to-head comparison is lacking. The computational analysis suggested that both molecules have potential as inhibitors of proteins implicated in cancer, but experimental validation is needed.

Therefore, this guide will draw upon published data for representative compounds containing these respective moieties to provide an objective comparison of their potential activities against liver cancer cell lines.

Data Presentation: Comparative Cytotoxicity

To facilitate a comparison, the following tables summarize the cytotoxic activities (IC50 values) of various piperidine and morpholine-containing compounds against the HepG2 human liver cancer cell line, as reported in separate studies. It is important to note that the core molecular scaffolds differ, and thus the observed activities are not solely attributable to the piperidine or morpholine moieties.

Table 1: Cytotoxic Activity of Representative Piperidine-Containing Compounds against HepG2 Cells

Compound ClassSpecific CompoundIC50 (µM) against HepG2Reference
Piperidine AlkaloidPiperine97[1]
BenzenesulfonohydrazideCompound 4 (2-fluoro, 4-bromo phenyl)106.33[2]
Pyridine ConjugateCompound 9 0.18[3]

Table 2: Cytotoxic Activity of Representative Morpholine-Containing Compounds against HepG2 Cells

Compound ClassSpecific CompoundIC50 (µM) against HepG2Reference
2-Morpholino-4-anilinoquinolineCompound 3d 8.50[4][5]
2-Morpholino-4-anilinoquinolineCompound 3c 11.42[4][5]
2-Morpholino-4-anilinoquinolineCompound 3e 12.76[4][5]
Pyrimidine DerivativeUnnamed Compound>30[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-cancer compounds are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: HepG2 cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete solubilization. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: HepG2 cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark. During this time, Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each sample before analysis on a flow cytometer. The analysis allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Following treatment with the test compounds, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells can be stored at -20°C.

  • RNA Digestion and Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide and RNase A. RNase A is crucial for digesting cellular RNA, ensuring that PI only stains the DNA.

  • Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Activity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture Culture HepG2 Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed in 96-Well Plate Harvest->Seed Prepare Prepare Compound Dilutions Add Add Compounds to Wells Prepare->Add Incubate Incubate (e.g., 48h) Add->Incubate MTT MTT Assay Incubate->MTT Apoptosis Apoptosis Assay Incubate->Apoptosis CellCycle Cell Cycle Analysis Incubate->CellCycle IC50 Calculate IC50 MTT->IC50 QuantifyApop Quantify Apoptosis Apoptosis->QuantifyApop AnalyzeCycle Analyze Cell Cycle Phases CellCycle->AnalyzeCycle

Experimental workflow for assessing anticancer activity.

Potential Signaling Pathways in Liver Cancer

Piperidine and morpholine-containing compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in HCC and are common targets for anticancer agents.[4][10]

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[11] Its aberrant activation is common in HCC.[4] Piperidine-containing molecules have been developed as inhibitors of this pathway.

RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Inhibitor Piperidine/Morpholine -Linked Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt signaling pathway in liver cancer.

Many chemotherapeutic agents induce cancer cell death by activating the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Piperidine alkaloids like piperine have been shown to induce apoptosis through this pathway.[12][13]

Drug Piperidine/Morpholine -Linked Compound Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits Pore Formation Bax->Mito Promotes Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

The intrinsic apoptosis pathway in liver cancer cells.

References

Benchmarking New Dihydrofolate Reductase (DHFR) Inhibitors Against the Gold Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of novel Dihydrofolate Reductase (DHFR) inhibitors against methotrexate, the cornerstone of DHFR-targeted cancer therapy.[1][2] Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides necessary for DNA replication and cell proliferation.[3][4] Its inhibition disrupts these processes, leading to cell cycle arrest and apoptosis, making it a well-established therapeutic target for anticancer drugs.[3][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental methodologies, and visual representations of key biological and experimental workflows.

Quantitative Performance Analysis: A Head-to-Head Comparison

The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its cytotoxic effects on cancer cells. The following tables summarize the inhibitory activities (IC50 and Ki values) of methotrexate and a selection of newer DHFR inhibitors against various cancer cell lines and DHFR enzymes. A lower value indicates greater potency.

Table 1: Comparative Inhibitory Activity (IC50) of DHFR Inhibitors Against Cancer Cell Lines

CompoundCell LineCancer TypeMedian IC50 (nM)Reference
MethotrexateDaoyMedulloblastoma95[4]
MethotrexateSaos-2Osteosarcoma35[4]
MethotrexateHCT-116Colorectal Cancer13.56[4]
MethotrexateAGSGastric Cancer6.05[4]
MethotrexateMCF-7Breast Cancer114.31[4]
MethotrexateVariousPediatric Leukemia & Lymphoma78[6]
AminopterinVariousPediatric Leukemia & Lymphoma17[6]
PemetrexedVariousPediatric Leukemia & Lymphoma155[6]
Pralatrexate--45[6]
TalotrexinVariousPediatric Leukemia & Lymphoma7[6]
Compound 1*Various-More active than methotrexate (IC50 = 0.08 µM)[7]
Compound 2**HS578TBreast Cancer60[7][8]
Compound 4***Various-4 (20x more active than methotrexate)[7][8]
Compound 28****A549, NCI-H1299, HL60Lung, Lung, LeukemiaGI50: 0.73, 1.72, 8.92 µM[7][8]

*5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton[7] **2,4-substituted-1,3-thiazoles and thiazolo[4,5-d]pyridazine derivative[7][8] ***Tetrahydro-1H-dibenzo[b,e][3][4]diazepine analog[7][8] ****Indole, pyrazole, and barbituric acid conjugate[7][8]

Table 2: Comparative Inhibitory Activity (Ki) Against Human DHFR

InhibitorTarget EnzymeInhibition Constant (Ki)
MethotrexateHuman DHFR3.4 pM - 9.5 nM[4]
AminopterinHuman recombinant DHFR3.7 pM[6]
Pemetrexed (pentaglutamate)DHFR7.2 nM[6]
PralatrexateDHFR45 nM[6]
DHFR-IN-19Trypanosoma brucei DHFR (TbDHFR)9 nM[4]

Experimental Protocols: Methodologies for Key Assays

To ensure reproducibility and accurate comparison, detailed experimental protocols for foundational assays are provided below.

DHFR Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against the DHFR enzyme.[6]

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][9] The rate of this decrease is proportional to DHFR activity, and the inhibitory effect of a compound is quantified by the reduction in this rate.[3]

Materials:

  • Purified recombinant human DHFR enzyme[6]

  • Dihydrofolate (DHF) substrate[6]

  • NADPH cofactor[6]

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[3][6]

  • Test inhibitor and reference inhibitor (e.g., Methotrexate)[6]

  • 96-well UV-transparent microplate[6]

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm[6]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitors in the assay buffer.[6]

  • Assay Setup: In a 96-well plate, add the assay buffer, diluted inhibitor solutions, and diluted DHFR enzyme solution. Include wells for enzyme control (no inhibitor) and positive control (methotrexate).[3]

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Prepare a reaction mixture containing the DHF substrate and NADPH. Add this mixture to all wells to start the reaction.[3]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.[3][10]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Viability (Cytotoxicity) Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound and Methotrexate

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO)[11]

  • Plate reader

Procedure:

  • Cell Seeding: Seed a predetermined number of cells into a 96-well plate and allow them to adhere overnight.[6][12]

  • Compound Treatment: Prepare serial dilutions of the test compound and methotrexate in the cell culture medium. Add the different concentrations of the drugs to the wells and include a vehicle control.[12]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11][12]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2 to 4 hours, allowing for formazan crystal formation.[11]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at a specific wavelength (typically between 570 and 600 nm) using a plate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the logarithm of the compound concentration to determine the IC50 value.[12]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the DHFR signaling pathway and a typical experimental workflow for inhibitor benchmarking.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis (dTMP) THF->Thymidylate_Synthesis DHFR_Enzyme->THF NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Methotrexate Methotrexate & New Inhibitors Methotrexate->DHFR_Enzyme Inhibition Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prep_Inhibitors Prepare Serial Dilutions of New Inhibitors & Methotrexate Enzyme_Assay DHFR Enzyme Inhibition Assay Prep_Inhibitors->Enzyme_Assay Cell_Assay Cell Viability (e.g., MTT) Assay Prep_Inhibitors->Cell_Assay Prep_Cells Culture & Seed Cancer Cell Lines Prep_Cells->Cell_Assay Prep_Enzyme Prepare DHFR Enzyme & Substrates Prep_Enzyme->Enzyme_Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Comparison Compare Potency & Selectivity IC50_Enzyme->Comparison IC50_Cell->Comparison

References

Safety Operating Guide

Safe Disposal of 5-Nitro-2-(piperidin-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Nitro-2-(piperidin-1-yl)benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Understanding the Hazards

Key Potential Hazards:

  • Skin and eye irritation[1]

  • Respiratory irritation[1]

  • Potential for toxicity if ingested or inhaled

  • Possible reactivity associated with nitro compounds[5]

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Body Protection A lab coat or chemical-resistant apron

III. Disposal Procedures

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] This ensures that the waste is managed in accordance with all federal, state, and local regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step-by-Step Disposal Guidance:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6]

    • Collect the waste in a clearly labeled, sealed, and compatible container. The container must be in good condition.[6][8]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Contacting a Licensed Waste Disposal Service:

    • Follow your institution's established procedures for hazardous waste disposal, which typically involves contacting the EHS department.[6]

    • The EHS department will have contracts and procedures in place with licensed hazardous waste disposal companies.[6][7]

    • Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[10]

    • Avoid creating dust if the material is a solid.[1]

    • Ventilate the area of the spill.

IV. Experimental Protocols

As direct chemical neutralization of this compound is not recommended without specific, validated protocols, no experimental disposal methods are provided. The risk of unknown and potentially hazardous reactions is significant. For some aldehydes, neutralization or oxidation can be a disposal method; however, this should only be attempted by trained professionals with a specific, tested protocol for the compound .[7][11][12] The safest approach is to use a professional waste disposal service.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Have this compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Compatible, Sealed Container wear_ppe->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste contact_ehs Contact Institutional EHS Department label_waste->contact_ehs arrange_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->arrange_pickup end_point End: Waste Properly Disposed arrange_pickup->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Nitro-2-(piperidin-1-yl)benzaldehyde, ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related aromatic nitro-aldehydes.

Chemical Profile:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Solid
Primary Hazards Causes serious eye irritation. May cause skin and respiratory irritation.

Hazard Identification and Personal Protective Equipment

Based on information for structurally similar compounds and the known hazards of aromatic nitro-aldehydes, this compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) pictogram GHS07 (irritant) is associated with this compound, with the hazard statement H319 indicating it causes serious eye irritation. Analogous compounds suggest it may also cause skin and respiratory irritation[1]. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[1][2].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation[1].
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Inspect gloves for integrity before each use and change them immediately upon contamination[1].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or significant splash risk, a chemical-resistant apron is recommended.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[1][2].

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Keep the work area clean and organized to prevent accidental spills.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid material and avoid creating dust.

  • Close the container tightly after use.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be collected in a designated hazardous waste container.

  • Solutions: Any solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain[1].

Disposal Procedure:

  • All chemical waste must be disposed of through a licensed professional waste disposal service[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated packaging should be disposed of as unused product[1].

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_safety_equip Check Safety Equipment prep_ppe->prep_safety_equip handling_weigh Weighing and Transfer prep_safety_equip->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect cleanup_ppe_removal Remove PPE cleanup_decontaminate->cleanup_ppe_removal cleanup_hand_wash Wash Hands cleanup_ppe_removal->cleanup_hand_wash disposal_professional Dispose via Professional Service disposal_collect->disposal_professional

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.